4-(Benzyloxy)-3-hydroxybenzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-4-phenylmethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-9-12-6-7-14(13(16)8-12)17-10-11-4-2-1-3-5-11/h1-9,16H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNGEAFDVLSPAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70340081 | |
| Record name | 4-(Benzyloxy)-3-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70340081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4049-39-2 | |
| Record name | 4-Benzyloxy-3-hydroxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4049-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Benzyloxy)-3-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70340081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Benzyloxy)-3-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(Benzyloxy)-3-hydroxybenzaldehyde, a versatile aromatic aldehyde. It details its chemical and physical properties, a standard synthesis protocol, and its applications in chemical synthesis, particularly in the development of novel pharmaceutical compounds.
Core Compound Identification
-
Chemical Name: this compound
-
Synonyms: 3-Hydroxy-4-(phenylmethoxy)benzaldehyde, Protocatechuic Aldehyde-4-benzyl Ether[4]
Chemical and Physical Properties
The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and execution.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂O₃ | [1] |
| Molecular Weight | 228.24 g/mol | [1] |
| Melting Point | 120 °C | [3][4] |
| Boiling Point (Predicted) | 403.3 ± 30.0 °C | [3][4] |
| Density (Predicted) | 1.238 ± 0.06 g/cm³ | [3][4] |
| pKa (Predicted) | 8.79 ± 0.35 | [3][4] |
| Appearance | Off-White to Light Brown Solid | [3][4] |
| Solubility | Slightly soluble in Chloroform and Methanol | [3][4] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [3][4] |
Synthesis Protocol
A common and effective method for the synthesis of this compound involves the selective benzylation of 3,4-dihydroxybenzaldehyde (protocatechualdehyde).
Experimental Methodology
Reaction: The synthesis proceeds via the reaction of 3,4-dihydroxybenzaldehyde with benzyl bromide in the presence of a weak base, such as potassium carbonate, in an acetone solvent. The reaction mixture is heated under reflux to drive the reaction to completion.
Materials:
-
3,4-dihydroxybenzaldehyde (Protocatechualdehyde)
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Toluene
-
Ethyl acetate
-
Celite®
Procedure:
-
Dissolve 3,4-dihydroxybenzaldehyde (1.0 equivalent) in acetone.
-
Add potassium carbonate (1.5 equivalents) and benzyl bromide (1.0 equivalent) to the solution.
-
Stir the reaction mixture under reflux conditions for approximately 4 hours.
-
Monitor the reaction progress using an appropriate chromatographic technique (e.g., TLC).
-
Upon completion, filter the reaction mixture through Celite® to remove solid inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography using a toluene/ethyl acetate (e.g., 13:1 v/v) eluent system to yield this compound as colorless prismatic crystals.[3][4]
Yield: This protocol typically results in a yield of approximately 63%.[3]
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Applications in Drug Development and Research
This compound serves as a crucial intermediate in organic synthesis. Its primary documented application is in the preparation of quinazoline derivatives.[3][4] Quinazolines are a class of heterocyclic compounds that form the core structure of numerous biologically active molecules and are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
While direct biological signaling pathways for this compound are not extensively documented, its structural similarity to other hydroxybenzaldehydes suggests potential for antioxidant and other biological activities. For instance, related compounds like 4-hydroxybenzaldehyde are known to be involved in reducing oxidative stress and inflammation.[5] This suggests that derivatives of this compound could be valuable in the development of novel therapeutic agents.
References
- 1. scbt.com [scbt.com]
- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. 3-HYDROXY-4-BENZYLOXY BENZALDEHYDE CAS#: 4049-39-2 [chemicalbook.com]
- 4. 3-HYDROXY-4-BENZYLOXY BENZALDEHYDE | 4049-39-2 [chemicalbook.com]
- 5. Pharmacological effects and applications of 4-Hydroxybenzaldehyde_Chemicalbook [chemicalbook.com]
4-(Benzyloxy)-3-hydroxybenzaldehyde molecular weight and formula
An In-depth Technical Guide to 4-(Benzyloxy)-3-hydroxybenzaldehyde
This technical guide provides a comprehensive overview of this compound, a key organic intermediate in the synthesis of various pharmaceutical compounds. The document details its chemical properties, a standard synthesis protocol, and explores the biological activities and associated signaling pathways of structurally related compounds, offering valuable insights for researchers, scientists, and professionals in drug development.
Core Chemical Properties
This compound, also known as 3-Hydroxy-4-(phenylmethoxy)benzaldehyde, is a phenolic aldehyde derivative. Its core physicochemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂O₃ | [1][2][3] |
| Molecular Weight | 228.24 g/mol | [1][2][3] |
| CAS Number | 4049-39-2 | [1][3] |
| Melting Point | 120-122 °C | [3] |
| Boiling Point | 403.3 ± 30.0 °C (Predicted) | [3] |
| Density | 1.238 ± 0.06 g/cm³ (Predicted) | [3] |
| Appearance | Off-White to Light Brown Solid | [3] |
| Solubility | Slightly soluble in Chloroform and Methanol | [3] |
Synthesis of this compound
This compound is primarily used as a critical intermediate in the synthesis of more complex molecules, including pharmaceuticals.[4] A common laboratory-scale synthesis involves the selective benzylation of 3,4-dihydroxybenzaldehyde.
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
The synthesis is achieved by reacting 3,4-dihydroxybenzaldehyde with benzyl bromide in the presence of a weak base.[3]
-
Dissolution: Dissolve 3,4-dihydroxybenzaldehyde (14.7 mmol) in acetone (150 mL).
-
Addition of Reagents: Add potassium carbonate (22.1 mmol) and benzyl bromide (14.7 mmol) to the solution.
-
Reaction: Stir the reaction mixture under reflux conditions for 4 hours.
-
Work-up: After the reaction is complete, filter the mixture through Celite® to remove solid potassium salts. Concentrate the filtrate under reduced pressure to remove the acetone.
-
Purification: Purify the resulting residue by column chromatography using a toluene/ethyl acetate (13:1, v/v) mixture as the eluent. This yields this compound as colorless prismatic crystals.[3]
Biological Activity of Related Hydroxybenzaldehydes
While this compound is primarily a synthetic intermediate, related compounds like 3-Hydroxybenzaldehyde (3-HBA) and 4-Hydroxybenzaldehyde (4-HBA) have demonstrated significant biological activity. Studies have shown they can enhance intracellular antioxidant activity and promote the survival of mouse astrocytes, partly through the activation of the Sonic Hedgehog (Shh) signaling pathway.[5][6]
Sonic Hedgehog (Shh) Signaling Pathway Activation
The Shh pathway plays a crucial role in cellular proliferation and differentiation. The activation of this pathway by 3-HBA and 4-HBA has been shown to protect astrocytes from apoptosis induced by external stressors.[5][6]
Caption: Activation of the Shh signaling pathway by hydroxybenzaldehydes.
Key Experimental Protocols for Biological Activity Assessment
The following protocols are standard methods used to evaluate the cytoprotective and signaling effects of compounds like 3-HBA and 4-HBA on astrocytes.[6]
Quantitative Data from Cited Experiments
| Parameter | Condition / Value |
| Compounds Tested | 3-Hydroxybenzaldehyde (3-HBA), 4-Hydroxybenzaldehyde (4-HBA) |
| Cell Type | Mouse Astrocytes |
| Stressor Agent | Angiostrongylus cantonensis young adults excretory/secretory products (ESPs) |
| Stressor Concentration | 250 µg/ml |
| Compound Pretreatment Time | 12 hours |
| Compound Concentrations | 0.1 mM and 0.5 mM |
| Stressor Incubation Time | 12 hours |
Cell Viability Assay (WST-8 / CCK-8)
This assay measures cell viability by quantifying the reduction of a highly water-soluble tetrazolium salt (WST-8) to a water-soluble formazan dye by cellular dehydrogenases.
-
Cell Seeding: Seed astrocytes in 96-well plates and culture until they reach the desired confluency.
-
Pretreatment: Pre-treat the cells with varying concentrations of the test compound (e.g., 0.1 and 0.5 mM of 3-HBA or 4-HBA) for 12 hours.
-
Stressor Addition: Add the stressor agent (e.g., 250 µg/ml ESPs) to the wells and incubate for another 12 hours.
-
Reagent Addition: Add WST-8 reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance of the formazan dye at 450 nm using a spectrophotometer. The absorbance is directly proportional to the number of viable cells.[6]
Real-Time Quantitative PCR (qPCR)
This protocol is used to detect and quantify the mRNA expression levels of target genes (e.g., Shh, Smo, Gli, GFAP).
-
Cell Culture and Treatment: Culture and treat cells as described in the cell viability assay.
-
RNA Extraction: Extract total RNA from the treated astrocytes using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Prepare the qPCR reaction mixture containing cDNA template, specific primers for the target genes, and a fluorescent DNA-binding dye (e.g., SYBR Green).
-
Amplification and Detection: Perform the qPCR reaction in a real-time PCR thermal cycler. The instrument monitors the fluorescence emitted during the reaction, which is proportional to the amount of amplified DNA.
-
Data Analysis: Analyze the data to determine the relative expression of the target genes, often normalized to a housekeeping gene.[6]
Western Blotting
This technique is used to detect and quantify the protein expression levels of target molecules.
-
Protein Extraction: Lyse the treated cells in a suitable lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein samples by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Shh, anti-Gli).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the resulting signal using an imaging system. The signal intensity corresponds to the level of protein expression.[6]
References
- 1. scbt.com [scbt.com]
- 2. 3-Benzyloxy-4-hydroxybenzaldehyde | C14H12O3 | CID 11020635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-HYDROXY-4-BENZYLOXY BENZALDEHYDE | 4049-39-2 [chemicalbook.com]
- 4. 3-(Benzyloxy)-4-hydroxybenzaldehyde | 50773-56-3 | Benchchem [benchchem.com]
- 5. 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(Benzyloxy)-3-hydroxybenzaldehyde
This technical guide provides a comprehensive overview of the chemical compound 4-(benzyloxy)-3-hydroxybenzaldehyde, including its structure, IUPAC nomenclature, physicochemical properties, and a detailed experimental protocol for its synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Chemical Structure and Nomenclature
This compound is an aromatic aldehyde. Its structure consists of a benzaldehyde core substituted with a hydroxyl group and a benzyloxy group.
-
Synonyms: 4-Hydroxy-3-(phenylmethoxy)benzaldehyde, Protocatechuic Aldehyde-4-benzyl Ether[1][2]
-
Canonical SMILES: C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=O)O
The chemical structure is depicted below:
Figure 1. 2D Structure of 3-Benzyloxy-4-hydroxybenzaldehyde.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Weight | 228.24 g/mol | [1][3] |
| Melting Point | 120-122 °C | [2] |
| Boiling Point | 403.3 ± 30.0 °C (Predicted) | [2] |
| Density | 1.238 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 8.79 ± 0.35 (Predicted) | [2] |
| Appearance | Off-White to Light Brown Solid | [2] |
| Solubility | Slightly soluble in Chloroform and Methanol | [2] |
Experimental Protocol: Synthesis
The following section details a common laboratory procedure for the synthesis of this compound.
Reaction: Williamson Ether Synthesis
This synthesis involves the reaction of 3,4-dihydroxybenzaldehyde with benzyl bromide in the presence of a weak base, potassium carbonate. The benzyloxy group is selectively introduced at the 4-position due to the higher acidity of the para-hydroxyl proton compared to the meta-hydroxyl proton.
Materials:
-
3,4-Dihydroxybenzaldehyde
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Toluene
-
Ethyl acetate
-
Celite®
Procedure:
-
A solution of 3,4-dihydroxybenzaldehyde (2.03 g, 14.7 mmol) is prepared in acetone (150 mL).[2]
-
To this solution, potassium carbonate (3.05 g, 22.1 mmol) and benzyl bromide (1.74 mL, 14.7 mmol) are added.[2]
-
The reaction mixture is stirred under reflux for 4 hours.[2]
-
Upon completion, the mixture is filtered through Celite® to remove solid potassium carbonate and other insoluble materials.[2]
-
The filtrate is concentrated under reduced pressure to remove the acetone.[2]
-
The resulting residue is purified by column chromatography using a solvent system of toluene/ethyl acetate (13:1, v/v) to yield this compound as colorless prismatic crystals (2.12 g, 63% yield).[2]
Visualized Synthesis Workflow
The logical workflow for the synthesis of this compound is illustrated in the following diagram.
Caption: Synthesis workflow for this compound.
References
Synthesis of 4-(Benzyloxy)-3-hydroxybenzaldehyde from Protocatechualdehyde: A Technical Guide
Abstract: This technical guide provides a comprehensive overview of the synthesis of 4-(Benzyloxy)-3-hydroxybenzaldehyde, a valuable intermediate in pharmaceutical and fine chemical manufacturing. The synthesis involves the selective O-benzylation of protocatechualdehyde (3,4-dihydroxybenzaldehyde). This document details the underlying chemical principles, a step-by-step experimental protocol, and quantitative data. The guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.
Introduction
Protocatechualdehyde (3,4-dihydroxybenzaldehyde) is a versatile starting material in organic synthesis due to its bifunctional nature. The selective protection of one of its two hydroxyl groups is a critical step for its use in multi-step syntheses. The synthesis of this compound involves the preferential protection of the more acidic and sterically less hindered 4-hydroxyl group as a benzyl ether. This transformation allows for subsequent reactions to be carried out at the free 3-hydroxyl and aldehyde functionalities. The benzyl protecting group is advantageous due to its stability under various reaction conditions and its susceptibility to removal via catalytic hydrogenolysis. This guide outlines a standard and efficient protocol for this selective benzylation reaction.
Reaction Pathway and Mechanism
The synthesis is achieved through a Williamson ether synthesis. In this reaction, the phenolic hydroxyl group is first deprotonated by a weak base, such as potassium carbonate, to form a phenoxide ion. The more acidic 4-hydroxyl group is deprotonated in preference to the 3-hydroxyl group. The resulting nucleophilic phenoxide then attacks the electrophilic benzyl bromide in a bimolecular nucleophilic substitution (SN2) reaction, displacing the bromide ion and forming the desired benzyl ether product.
Caption: Chemical reaction scheme for the synthesis.
Quantitative Data Summary
The following table summarizes the reagents and their respective quantities for a typical laboratory-scale synthesis.
| Reagent | Formula | MW ( g/mol ) | Moles (mmol) | Equivalents | Amount Used |
| Protocatechualdehyde | C₇H₆O₃ | 138.12 | 10.0 | 1.0 | 1.38 g |
| Benzyl Bromide | C₇H₇Br | 171.04 | 10.5 | 1.05 | 1.80 g (1.2 mL) |
| Potassium Carbonate | K₂CO₃ | 138.21 | 15.0 | 1.5 | 2.07 g |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | - | 20 mL |
Note: Yields for this specific reaction are typically high, often in the range of 70-90%, depending on reaction conditions and purification efficiency. A yield of 74% is cited for a similar reaction involving 4-hydroxybenzaldehyde.[1]
Detailed Experimental Protocol
This protocol is adapted from established procedures for the benzylation of phenolic aldehydes.[1][2]
4.1 Materials and Reagents:
-
Protocatechualdehyde (3,4-dihydroxybenzaldehyde)
-
Benzyl Bromide
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Dry Dimethylformamide (DMF)
-
Deionized Water
-
Ethanol
-
Ethyl Acetate (for TLC)
-
n-Hexane (for TLC)
4.2 Equipment:
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Beakers and graduated cylinders
-
Büchner funnel and filter flask
-
Thin-Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
4.3 Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add protocatechualdehyde (1.38 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).
-
Solvent Addition: Add 20 mL of dry DMF to the flask. Stir the suspension at room temperature for 15 minutes.
-
Reagent Addition: Add benzyl bromide (1.2 mL, 10.5 mmol) dropwise to the stirring suspension.
-
Reaction: Fit the flask with a reflux condenser and heat the reaction mixture to 80-90 °C using a heating mantle. Maintain this temperature with constant stirring for 3-4 hours.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of n-hexane:ethyl acetate as the eluent) until the starting material is consumed.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 100 mL of ice-cold water. A precipitate should form.[1]
-
Isolation: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid thoroughly with deionized water (3 x 20 mL) to remove any remaining DMF and inorganic salts.
-
Drying: Dry the crude product under vacuum or in a desiccator.
4.4 Purification:
-
Recrystallization: The crude product can be purified by recrystallization from ethanol or an ethanol-water mixture to yield the final product as a crystalline solid.[2]
-
Column Chromatography: If further purification is needed, column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent is an effective method.[1]
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow diagram.
Safety and Handling
-
Benzyl Bromide: Is a lachrymator and corrosive. It should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Dimethylformamide (DMF): Is a skin and eye irritant and can be absorbed through the skin. Handle in a fume hood and wear appropriate PPE.
-
The reaction should be performed in a well-ventilated area.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the position of the benzyl group.
-
Infrared (IR) Spectroscopy: To identify functional groups, such as the free hydroxyl (-OH), the aldehyde (C=O), and the ether (C-O-C) linkages.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Melting Point Analysis: To assess the purity of the final compound.
Disclaimer: This guide is intended for informational purposes only and should be used by trained professionals in a suitably equipped laboratory setting. All procedures should be carried out with appropriate safety precautions.
References
Spectroscopic Profile of 4-(Benzyloxy)-3-hydroxybenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-(Benzyloxy)-3-hydroxybenzaldehyde (Molecular Formula: C₁₄H₁₂O₃, Molecular Weight: 228.24 g/mol ). Due to the limited availability of a complete, published experimental dataset for this specific molecule, this document presents a detailed analysis based on closely related analogous compounds. The information herein is intended to serve as a valuable reference for the characterization and utilization of this compound in research and development.
Spectroscopic Data Summary
The following tables summarize the expected and observed spectroscopic data for this compound based on the analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~9.8 | s | 1H | Aldehyde (-CHO) | Expected to be a sharp singlet. |
| ~7.4-7.3 | m | 5H | Phenyl-H of benzyl group | Complex multiplet for the monosubstituted benzene ring. |
| ~7.3-7.2 | m | 2H | Aromatic-H (H-2, H-6) | Protons ortho to the aldehyde group. |
| ~7.0 | d | 1H | Aromatic-H (H-5) | Proton ortho to the benzyloxy group. |
| ~5.1 | s | 2H | Methylene (-CH₂-) | Benzyl methylene protons. |
| ~5.8 | s (br) | 1H | Hydroxyl (-OH) | Broad singlet, chemical shift can vary with concentration and solvent. |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~191 | C=O (Aldehyde) | Carbonyl carbon of the aldehyde. |
| ~163 | C-4 (C-OBn) | Aromatic carbon attached to the benzyloxy group. |
| ~145 | C-3 (C-OH) | Aromatic carbon attached to the hydroxyl group. |
| ~136 | Quaternary C of benzyl group | Carbon of the benzyl group attached to the methylene. |
| ~132 | C-1 | Aromatic carbon attached to the aldehyde group. |
| ~129-127 | Phenyl-C of benzyl group | Carbons of the benzyl group's aromatic ring. |
| ~116 | C-5, C-6 | Aromatic carbons. |
| ~115 | C-2 | Aromatic carbon. |
| ~70 | -CH₂- | Methylene carbon of the benzyl group. |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3200 | Broad | O-H stretch (phenolic) |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~2900-2800 | Medium | C-H stretch (aldehyde) |
| ~1700-1680 | Strong | C=O stretch (aldehyde) |
| ~1600-1450 | Medium-Strong | C=C stretch (aromatic) |
| ~1260 | Strong | C-O stretch (aryl ether) |
| ~1160 | Medium | C-O stretch (phenol) |
Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 228 | [M]⁺ (Molecular ion) |
| 91 | [C₇H₇]⁺ (Tropylium ion, characteristic of benzyl group) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse program. A wider spectral width (e.g., 0-220 ppm) and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition: Introduce the sample into the ion source. For ESI, the sample is infused directly or via liquid chromatography. For EI, the sample is typically introduced via a direct insertion probe. Acquire the mass spectrum over a suitable m/z range.
-
Data Analysis: Identify the molecular ion peak and characteristic fragment ions.
Workflow and Pathway Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the spectroscopic techniques.
Caption: General workflow for the spectroscopic analysis of this compound.
Caption: Relationship between spectroscopic techniques and the structural information obtained.
The Solubility Profile of 4-(Benzyloxy)-3-hydroxybenzaldehyde in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-(Benzyloxy)-3-hydroxybenzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. While quantitative solubility data in a range of organic solvents is not extensively available in peer-reviewed literature, this document compiles existing qualitative information and outlines the established experimental protocols for its determination. Furthermore, it explores the compound's role in synthetic pathways, offering valuable context for its application in research and development.
Quantitative Solubility Data
A thorough review of scientific databases and chemical literature reveals a lack of specific quantitative data (e.g., in g/100 mL or mol/L) for the solubility of this compound in a broad spectrum of organic solvents. However, some qualitative solubility information has been reported for the compound and its isomers. This information is summarized in the table below.
| Solvent | This compound | 3-Hydroxy-4-benzyloxybenzaldehyde (Isomer) | This compound p-Toluenesulfonate (Derivative) |
| Chloroform | No Data Available | Slightly Soluble[1] | Soluble[2] |
| Methanol | No Data Available | Slightly Soluble[1] | No Data Available |
It is important to note that the solubility of a compound is influenced by factors such as temperature, pressure, and the purity of both the solute and the solvent. For a structurally related but simpler compound, 4-hydroxybenzaldehyde, extensive quantitative solubility data in various organic solvents is available, suggesting that such studies are feasible and valuable.[3][4][5] The lack of data for this compound presents a research gap and an opportunity for further investigation to support its use in pharmaceutical development and process chemistry.
Experimental Protocols for Solubility Determination
To address the absence of quantitative data, researchers can employ several well-established methods to determine the solubility of this compound in various organic solvents. The choice of method depends on factors such as the desired accuracy, the amount of sample available, and the nature of the solvent.
Isothermal Shake-Flask Method
The isothermal shake-flask method is considered the "gold standard" for solubility determination due to its high accuracy and reliability.
Methodology:
-
Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed container.
-
Equilibration: The mixture is agitated (e.g., using a mechanical shaker or magnetic stirrer) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: The saturated solution is allowed to stand undisturbed at the same constant temperature to allow the undissolved solid to settle. Subsequently, an aliquot of the clear supernatant is carefully withdrawn using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any suspended particles.
-
Quantification: The concentration of this compound in the filtered saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy, or Gas Chromatography (GC).
-
Calculation: The solubility is then expressed in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
Gravimetric Method
The gravimetric method is a straightforward and cost-effective technique for determining solubility.
Methodology:
-
Preparation of Saturated Solution: A saturated solution is prepared as described in the isothermal shake-flask method.
-
Sample Collection: A known volume of the clear, saturated supernatant is carefully transferred to a pre-weighed, dry container (e.g., an evaporating dish).[6][7]
-
Solvent Evaporation: The solvent is evaporated from the container, typically in a fume hood or under gentle heating in an oven, until a constant weight of the solid residue is achieved.[6][7]
-
Weighing: The container with the dried solute is weighed again.
-
Calculation: The mass of the dissolved this compound is determined by subtracting the initial weight of the empty container from the final weight. The solubility is then calculated by dividing the mass of the solute by the volume of the solvent used.[7]
Spectroscopic Methods
Spectroscopic methods, particularly UV-Vis spectroscopy, can be a rapid and convenient way to determine solubility, provided the compound has a distinct chromophore.
Methodology:
-
Calibration Curve: A series of standard solutions of this compound of known concentrations in the solvent of interest are prepared. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax) to construct a calibration curve (absorbance vs. concentration).
-
Preparation of Saturated Solution: A saturated solution is prepared as described in the isothermal shake-flask method.
-
Dilution and Measurement: A small, accurately measured aliquot of the filtered saturated solution is diluted with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve. The absorbance of the diluted solution is then measured.
-
Calculation: The concentration of the diluted solution is determined from the calibration curve. The solubility of the original saturated solution is then calculated by taking the dilution factor into account.
Visualization of Relevant Pathways and Workflows
Understanding the context in which this compound is used is crucial for researchers. The following diagrams, generated using the DOT language, illustrate a key synthetic workflow and a relevant biological pathway.
Synthesis of Quinazoline Derivatives
This compound serves as a valuable precursor in the synthesis of quinazoline derivatives, a class of compounds with diverse biological activities. The general workflow for this synthesis is depicted below.
Caption: General workflow for the synthesis of quinazoline derivatives.
Potential Involvement in the Sonic Hedgehog (Shh) Signaling Pathway
While direct evidence for the interaction of this compound with the Sonic Hedgehog (Shh) signaling pathway is lacking, studies on the structurally similar compounds, 3-hydroxybenzaldehyde and 4-hydroxybenzaldehyde, have shown their ability to activate this pathway and protect astrocytes.[8][9][10][11][12] This suggests a potential area of investigation for this compound.
Caption: Hypothesized role in the Sonic Hedgehog signaling pathway.
References
- 1. 3-HYDROXY-4-BENZYLOXY BENZALDEHYDE CAS#: 4049-39-2 [chemicalbook.com]
- 2. 65615-20-5 CAS MSDS (this compound p-Toluenesulfonate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 4-Hydroxybenzaldehyde | 123-08-0 [amp.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmajournal.net [pharmajournal.net]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzaldehyde Attenuates the Fifth Stage Larval Excretory-Secretory Product of Angiostrongylus cantonensis-Induced Injury in Mouse Astrocytes via Regulation of Endoplasmic Reticulum Stress and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzaldehyde stimulates autophagy via the sonic hedgehog signaling pathway in mouse brain astrocytes after treatment with Angiostrongylus cantonensis excretory-secretory products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide to 4-(Benzyloxy)-3-hydroxybenzaldehyde: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Benzyloxy)-3-hydroxybenzaldehyde, a substituted aromatic aldehyde, holds significance as a versatile intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. Its structure, featuring a protected catechol-like moiety, makes it a valuable building block where selective functionalization of the hydroxyl groups is required. This technical guide provides a comprehensive overview of the discovery, history, and key experimental protocols related to this compound, tailored for professionals in the fields of chemical research and drug development.
Discovery and Historical Context
The history of this compound is intrinsically linked to the study of protocatechuic aldehyde (3,4-dihydroxybenzaldehyde), a naturally occurring phenolic compound. Early research into the derivatives of protocatechuic aldehyde laid the groundwork for the synthesis of its selectively protected forms. The primary challenge in synthesizing this compound lies in the regioselective benzylation of the 4-hydroxyl group of protocatechuic aldehyde over the 3-hydroxyl group.
While the precise first synthesis is not definitively documented in readily available contemporary literature, the fundamental chemistry for its preparation, the Williamson ether synthesis, has been well-established since the 19th century. The application of this reaction to achieve regioselective protection of catechols and their derivatives became a subject of more detailed investigation in the 20th century. A notable advancement in the specific and efficient synthesis of this compound was detailed in a 2002 publication focusing on the regioselective protection of 3,4-dihydroxybenzaldehyde.[1] This work systematically explored the conditions necessary to favor benzylation at the 4-position, providing a reliable and well-characterized method for its preparation.
The synthesis of this compound is a key step in the preparation of more complex molecules where the free 3-hydroxyl group is required for subsequent reactions. Its utility is evident in the synthesis of various natural products and pharmaceutical agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₂O₃ | [2] |
| Molecular Weight | 228.24 g/mol | [2] |
| Melting Point | 120.0-122.0 °C | [2] |
| Appearance | Colorless prismatic crystals | [2] |
| Solubility | Soluble in chloroform, methanol | [2] |
Synthesis and Experimental Protocols
The most common and effective method for the synthesis of this compound is the regioselective O-benzylation of 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde). The following protocol is based on a well-documented procedure.[2]
Synthesis of this compound from 3,4-Dihydroxybenzaldehyde
This procedure utilizes a Williamson ether synthesis, where the phenoxide ion of the starting material acts as a nucleophile to displace the bromide from benzyl bromide. The regioselectivity for the 4-position is achieved under controlled reaction conditions.
Experimental Workflow:
Detailed Protocol:
-
Reaction Setup: To a solution of 3,4-dihydroxybenzaldehyde (2.03 g, 14.7 mmol) in acetone (150 mL), add potassium carbonate (K₂CO₃, 3.05 g, 22.1 mmol) and benzyl bromide (1.74 mL, 14.7 mmol).[2]
-
Reaction: Stir the reaction mixture under reflux conditions for 4 hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, filter the mixture through Celite® to remove inorganic salts.[2]
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.[2]
-
Purification: Purify the residue by column chromatography on silica gel using a mixture of toluene and ethyl acetate (13:1, v/v) as the eluent.[2]
-
Product Isolation: This purification yields this compound (2.12 g, 63% yield) as colorless prismatic crystals.[2]
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |
| 3,4-Dihydroxybenzaldehyde | 138.12 | 2.03 | 14.7 |
| Benzyl Bromide | 171.04 | 2.51 (1.74 mL) | 14.7 |
| Potassium Carbonate | 138.21 | 3.05 | 22.1 |
| Product | Molar Mass ( g/mol ) | Yield (g) | Yield (%) |
| This compound | 228.24 | 2.12 | 63 |
Characterization Data
The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR (300 MHz, CDCl₃) | 9.86 | s | 1H, -CHO |
| 7.37-7.43 | m | 7H, Ar-H | |
| 7.05 | d, J = 8.2 Hz | 1H, Ar-H | |
| 5.77 | s | 1H, -OH | |
| 5.21 | s | 2H, -OCH₂- | |
| ¹³C NMR (75 MHz, CDCl₃) | 191.0 | -CHO | |
| 150.9, 146.3, 135.2 | Ar-C | ||
| 130.8, 128.9, 128.8, 127.9, 124.4, 114.4, 111.5 | Ar-CH | ||
| 71.2 | -OCH₂- |
Reference for NMR data:[2]
Mass Spectrometry (MS):
-
EIMS m/z (relative intensity): 228 [M]⁺ (40), 91 (100)[2]
-
HR-EIMS m/z: [M]⁺ Calculated for C₁₄H₁₂O₃: 228.0786, Measured: 228.0789[2]
Infrared (IR) Spectroscopy:
-
IR (ATR) νₘₐₓ (cm⁻¹): 3201, 1671, 1604, 1577, 1511, 1454, 1389, 1343, 1283, 1165, 1151, 1015, 962, 874, 811, 786, 738, 698, 678[2]
Signaling Pathways and Logical Relationships
The synthesis of this compound is a prime example of regioselective synthesis, a critical concept in organic chemistry. The selectivity of the benzylation at the 4-hydroxyl group over the 3-hydroxyl group can be attributed to the higher acidity of the 4-hydroxyl proton due to the electron-withdrawing effect of the para-aldehyde group.
Conclusion
This compound is a crucial synthetic intermediate whose preparation is a practical illustration of regioselective protection of a dihydroxy-substituted aromatic compound. The well-established synthetic protocols, coupled with detailed characterization data, provide researchers and drug development professionals with a solid foundation for its use in the synthesis of more complex and potentially bioactive molecules. Understanding the historical context of its development from protocatechuic aldehyde highlights the ongoing importance of fundamental organic synthesis in advancing medicinal chemistry and materials science.
References
Potential Therapeutic Applications of 4-(Benzyloxy)-3-hydroxybenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Benzyloxy)-3-hydroxybenzaldehyde, a synthetic aromatic aldehyde, has emerged as a molecule of significant interest in medicinal chemistry and drug discovery. As a derivative of protocatechuic aldehyde (3,4-dihydroxybenzaldehyde), a naturally occurring compound with established biological activities, this compound presents a promising scaffold for the development of novel therapeutic agents. The introduction of the benzyloxy group at the 4-position modifies the physicochemical properties of the parent molecule, potentially enhancing its bioavailability and therapeutic efficacy. This technical guide provides a comprehensive overview of the synthesis, potential therapeutic applications, and underlying mechanisms of action of this compound, with a focus on its anticancer, antioxidant, antimicrobial, and neuroprotective properties. Detailed experimental protocols and a summary of available quantitative data are presented to facilitate further research and development in this area.
Introduction
This compound, also known as 3-hydroxy-4-benzyloxybenzaldehyde, is a phenolic aldehyde that serves as a versatile intermediate in the synthesis of various biologically active compounds.[1] Its structural similarity to naturally occurring phenolic compounds that exhibit a wide range of pharmacological effects has prompted investigations into its own therapeutic potential. The core chemical structure, featuring a hydroxyl group and a benzyloxy moiety on a benzaldehyde ring, provides a unique combination of features for potential interaction with biological targets.
This document aims to consolidate the current understanding of this compound's therapeutic potential, offering a technical resource for researchers in the field. We will delve into its synthesis, explore its putative mechanisms of action through various signaling pathways, and present available data on its biological activities.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the selective benzylation of 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde). This reaction is a crucial step in modifying the parent compound to potentially enhance its therapeutic properties.
Experimental Protocol: Selective Benzylation of 3,4-Dihydroxybenzaldehyde
This protocol outlines a common method for the synthesis of this compound.
Materials:
-
3,4-Dihydroxybenzaldehyde
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Celite®
-
Toluene
-
Ethyl acetate
Procedure:
-
Dissolve 3,4-dihydroxybenzaldehyde (1.0 equivalent) in acetone.
-
Add potassium carbonate (1.5 equivalents) and benzyl bromide (1.0 equivalent) to the solution.
-
Stir the reaction mixture under reflux conditions for approximately 4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through Celite® to remove solid residues.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel, using a toluene/ethyl acetate (13:1, v/v) solvent system as the eluent.
-
The final product, this compound, is obtained as colorless prismatic crystals.[2]
Yield: Approximately 63%[2]
Potential Therapeutic Applications and Mechanisms of Action
While research specifically focused on this compound is still emerging, studies on its core structure (protocatechuic aldehyde) and other closely related benzaldehyde derivatives provide strong indications of its potential therapeutic applications. The benzyl group may serve to protect the hydroxyl group, increase lipophilicity, and potentially influence the compound's interaction with biological targets.
Anticancer Activity
Derivatives of benzyloxybenzaldehyde have demonstrated significant anticancer activity. For instance, various 2-(benzyloxy)benzaldehyde derivatives have been shown to induce apoptosis and arrest the cell cycle at the G2/M phase in HL-60 leukemia cells, with some compounds exhibiting potent activity at concentrations between 1-10 microM.[3] This suggests that the benzyloxybenzaldehyde scaffold is a promising starting point for the development of novel anticancer agents. The proposed mechanism involves the disruption of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[3]
dot
Caption: Proposed anticancer mechanism of benzyloxybenzaldehyde derivatives.
Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties, which are primarily due to their ability to scavenge free radicals. The hydroxyl group on the aromatic ring of this compound is expected to contribute to its antioxidant potential. The benzyloxy group may modulate this activity.
Experimental Protocol: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound.[4]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compound (this compound)
-
Positive control (e.g., Ascorbic acid, Trolox, BHT)
-
96-well microplate or spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of the test compound and the positive control in methanol.
-
Add a specific volume of each dilution to the wells of a 96-well plate.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at approximately 517 nm using a microplate reader or spectrophotometer.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
Determine the IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the compound concentration.
Antimicrobial Activity
Chalcone derivatives synthesized from 3-benzyloxy-4-methoxybenzaldehyde have been shown to possess antibacterial activities.[5] This suggests that the core structure of this compound could be a valuable starting point for developing new antimicrobial agents.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.[6][7]
Materials:
-
Test compound (this compound)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
96-well microplates
-
Positive control antibiotic/antifungal
Procedure:
-
Prepare a stock solution of the test compound.
-
Perform serial two-fold dilutions of the compound in the broth medium directly in the wells of a 96-well microplate.
-
Prepare a standardized inoculum of the test microorganism.
-
Add the microbial inoculum to each well containing the diluted compound.
-
Include a growth control well (medium and inoculum without the compound) and a sterility control well (medium only).
-
Incubate the microplate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.[7]
dot
Caption: Workflow for MIC determination.
Neuroprotective Effects
The un-benzylated parent compound, protocatechuic aldehyde (3,4-dihydroxybenzaldehyde), has demonstrated neuroprotective effects. Studies on related hydroxybenzaldehydes have shown that they can enhance the survival of astrocytes treated with neurotoxins by activating the Sonic hedgehog (Shh) signaling pathway and inhibiting apoptosis.[8][9] This pathway is crucial for neural development and repair. The activation of the Shh pathway can lead to the upregulation of anti-apoptotic proteins like Bcl-2 and the downregulation of pro-apoptotic proteins like Bax.[8] It is plausible that this compound could exert similar neuroprotective effects, potentially with improved central nervous system (CNS) penetration due to the lipophilic benzyl group.
dot
Caption: Putative neuroprotective mechanism via the Shh pathway.
Furthermore, other benzaldehyde derivatives have been shown to modulate the MAPK/NF-κB signaling pathways, which are critically involved in inflammatory responses within the CNS.[10][11] By inhibiting these pathways, this compound could potentially mitigate neuroinflammation, a key factor in many neurodegenerative diseases.
Quantitative Data Summary
Currently, there is a limited amount of specific quantitative data available in the public domain for the biological activities of this compound. The following table summarizes the available information, primarily for related compounds, to provide a preliminary indication of potential efficacy. Further research is needed to establish the specific values for the target compound.
| Biological Activity | Compound | Assay | Result | Reference |
| Anticancer | 2-(Benzyloxy)benzaldehyde derivatives | HL-60 cell viability | Active at 1-10 µM | [3] |
| Antimicrobial | Chalcone derivatives of 3-benzyloxy-4-methoxybenzaldehyde | Antibacterial assays | Exhibited antibacterial activity | [5] |
| Neuroprotection | 3-Hydroxybenzaldehyde & 4-Hydroxybenzaldehyde | Astrocyte viability assay | Increased cell viability | [8] |
Conclusion and Future Directions
This compound is a promising chemical entity with a scaffold that suggests a wide range of potential therapeutic applications. Based on the biological activities of its parent compound, protocatechuic aldehyde, and other related derivatives, it is hypothesized that this compound may possess significant anticancer, antioxidant, antimicrobial, and neuroprotective properties. The presence of the benzyloxy group is anticipated to modulate these activities and improve the compound's pharmacokinetic profile.
To fully realize the therapeutic potential of this compound, further in-depth research is imperative. Future studies should focus on:
-
Quantitative Biological Evaluation: Systematic in vitro and in vivo studies are required to determine the specific IC50 and MIC values for its anticancer, antioxidant, and antimicrobial activities.
-
Mechanism of Action Studies: Detailed investigations into the specific signaling pathways modulated by this compound are crucial to understand its mode of action. This includes confirming its effects on the Shh, MAPK, and NF-κB pathways.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are necessary to assess its drug-like properties and safety profile.
-
Lead Optimization: Structure-activity relationship (SAR) studies can be conducted to design and synthesize more potent and selective analogs of this compound.
By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this promising molecule and pave the way for the development of novel and effective treatments for a range of diseases.
References
- 1. 3-(Benzyloxy)-4-hydroxybenzaldehyde | 50773-56-3 | Benchchem [benchchem.com]
- 2. Suppression of age-related inflammatory NF-kappaB activation by cinnamaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. marinebiology.pt [marinebiology.pt]
- 5. dovepress.com [dovepress.com]
- 6. mdpi.com [mdpi.com]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NF-kappaB activation mechanism of 4-hydroxyhexenal via NIK/IKK and p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Quinazoline Derivatives Using 4-(Benzyloxy)-3-hydroxybenzaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of quinazoline derivatives utilizing 4-(benzyloxy)-3-hydroxybenzaldehyde as a key starting material. Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities, making them attractive scaffolds in drug discovery and development. The use of a substituted benzaldehyde, such as the readily available O-benzyl vanillin, allows for the introduction of specific functionalities that can modulate the pharmacological properties of the resulting quinazoline derivatives.
This guide covers a one-pot, three-component synthesis of 2,3-dihydroquinazolin-4(1H)-ones and a Biginelli-type reaction for the preparation of dihydropyrimidinones, both employing this compound. It also includes information on the potential applications of these derivatives, particularly as antimicrobial and anticancer agents, with a focus on their role as potential Epidermal Growth Factor Receptor (EGFR) inhibitors.
Application Notes
Quinazoline derivatives are of significant interest due to their diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The derivatives synthesized from this compound are particularly promising candidates for further investigation in drug development programs.
Anticancer Activity: Many quinazoline derivatives have been identified as potent inhibitors of protein kinases, such as EGFR, which are crucial regulators of cell growth and proliferation.[1][2][3][4] Overexpression or mutation of EGFR is a hallmark of many cancers, making it a key therapeutic target. Quinazoline-based inhibitors typically act by competing with ATP for the binding site in the EGFR kinase domain, thereby blocking downstream signaling pathways that promote cell survival and proliferation.[5] The synthesized compounds can be screened for their cytotoxic effects on various cancer cell lines to determine their potential as anticancer agents.
Antimicrobial Activity: The quinazoline scaffold is also a known pharmacophore in the development of antimicrobial agents.[6][7][8] Derivatives can be tested against a panel of pathogenic bacteria and fungi to determine their minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC), providing insights into their spectrum of activity and potency. Dihydropyrimidinones, a class of compounds accessible through a Biginelli reaction with this compound, have also demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.[2][9][10]
Experimental Protocols
Protocol 1: One-Pot Synthesis of 2-(4-(Benzyloxy)-3-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one
This protocol describes a one-pot, three-component reaction for the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives from isatoic anhydride, an amine source (ammonium acetate), and this compound.[3][11][12]
Materials:
-
Isatoic anhydride
-
This compound
-
Ammonium acetate
-
tert-Butanol
-
Ferric chloride (FeCl₃)
-
Neutral alumina (Al₂O₃)
-
Ethanol
Procedure:
-
To a mixture of isatoic anhydride (2 mmol), this compound (2.4 mmol), and ammonium acetate (2.2 mmol), add FeCl₃/neutral Al₂O₃ (10 mol%) as the catalyst.
-
Add tert-butanol (10 mL) as the solvent.
-
Reflux the reaction mixture with constant stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Add hot ethanol to the reaction mixture to dissolve the product.
-
Filter the hot solution to remove the catalyst.
-
Allow the filtrate to cool to room temperature and then place it in an ice bath to facilitate crystallization.
-
Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure 2-(4-(benzyloxy)-3-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one.
Expected Yield and Characterization: The yield of the final product is expected to be in the range of 85-95%. The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
| Compound | Yield (%) | Melting Point (°C) | Spectral Data |
| 2-(4-(Benzyloxy)-3-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one | 85-95 | - | ¹H NMR, ¹³C NMR, MS |
Note: Specific spectral data should be acquired and tabulated upon synthesis.
Protocol 2: Biginelli Reaction for the Synthesis of 4-(4-(Benzyloxy)-3-hydroxyphenyl)-3,4-dihydropyrimidin-2(1H)-one
This protocol outlines the synthesis of a dihydropyrimidinone derivative via a one-pot, three-component Biginelli reaction.[13][14]
Materials:
-
This compound
-
Ethyl acetoacetate
-
Urea
-
Ethanol
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃) as catalyst
-
Ice-cold water
Procedure:
-
In a round-bottom flask, combine this compound (1 mmol), ethyl acetoacetate (1 mmol), and urea (1.5 mmol) in ethanol (10 mL).
-
Add a catalytic amount of B(C₆F₅)₃ (1 mol%).
-
Reflux the reaction mixture with stirring for 3-4 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water with stirring.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with cold water and then dry it.
-
Recrystallize the crude product from ethanol to obtain pure 4-(4-(benzyloxy)-3-hydroxyphenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one.[15]
Expected Yield and Characterization: The expected yield for this reaction is typically high. The final product should be characterized by its melting point and spectroscopic data.
| Compound | Yield (%) | Melting Point (°C) | Spectral Data |
| 4-(4-(Benzyloxy)-3-hydroxyphenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 88-95 | - | ¹H NMR, ¹³C NMR, MS |
Note: Specific spectral data should be acquired and tabulated upon synthesis.
Data Presentation
Table 1: Cytotoxicity of Synthesized Quinazolinone Derivatives
This table should be populated with experimental data obtained from cytotoxicity assays (e.g., MTT assay) against various cancer cell lines. IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50%.
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| 2-(4-(Benzyloxy)-3-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one | e.g., HeLa, MCF-7 | Data to be determined |
| 4-(4-(Benzyloxy)-3-hydroxyphenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one | e.g., A549, HCT-116 | Data to be determined |
Note: The cytotoxicity of quinazolinone derivatives can vary significantly based on the cell line and the specific substitutions on the quinazoline ring.[5][16][17]
Table 2: Antimicrobial Activity of Synthesized Quinazoline Derivatives
This table should summarize the results of antimicrobial screening. MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
| 2-(4-(Benzyloxy)-3-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one | e.g., S. aureus, E. coli | Data to be determined | e.g., C. albicans, A. niger | Data to be determined |
| 4-(4-(Benzyloxy)-3-hydroxyphenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one | e.g., B. subtilis, P. aeruginosa | Data to be determined | e.g., C. tropicalis | Data to be determined |
Note: The antimicrobial activity is dependent on the microbial strain and the structure of the tested compound.[9][18]
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis and biological evaluation of quinazoline derivatives.
EGFR Signaling Pathway and Inhibition
Caption: Simplified EGFR signaling pathway and the mechanism of inhibition by quinazoline derivatives.[5]
References
- 1. BJOC - Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines [beilstein-journals.org]
- 2. Frontiers | Dihydropyrimidinones Against Multiresistant Bacteria [frontiersin.org]
- 3. scribd.com [scribd.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Synthesis and cytotoxic evaluation of some new 4(3H)-quinazolinones on HeLa cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Accelerated synthesis of 3-dihydroquinazolin-4(1H)-one derivatives using nano-SiO2-SO3H as an efficient acidic catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. ias.ac.in [ias.ac.in]
- 16. Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Benzylation of 3,4-Dihydroxybenzaldehyde: Application Notes for Researchers
Abstract
This document provides detailed protocols for the benzylation of 3,4-dihydroxybenzaldehyde, a critical process for synthesizing intermediates used in pharmaceuticals, liquid crystals, and other complex organic molecules.[1] Two primary methodologies are presented: the complete benzylation to yield 3,4-dibenzyloxybenzaldehyde and the regioselective mono-benzylation of the 4-hydroxyl group. These protocols are based on the Williamson ether synthesis, a robust method for forming ethers from an organohalide and a deprotonated alcohol.[2][3][4][5] This application note includes comprehensive experimental procedures, tables summarizing reaction conditions and yields, and a visual workflow diagram to guide researchers.
Introduction
3,4-Dihydroxybenzaldehyde, also known as protocatechualdehyde, is a versatile starting material in organic synthesis.[6] The presence of two hydroxyl groups, however, necessitates the use of protecting groups to achieve selective transformations at other parts of the molecule. The benzyl group is a common choice for protecting hydroxyl groups due to its stability under various reaction conditions and its ease of removal via hydrogenolysis.[1][7]
The synthesis of 3,4-dibenzyloxybenzaldehyde involves the protection of both hydroxyl groups, rendering the aldehyde functionality available for further reactions.[1] Conversely, the regioselective mono-benzylation at the 4-hydroxyl position is often desired for the synthesis of specific bioactive compounds, such as in the development of antimycotic agents and alkaloids like galanthamine.[8] The choice of reaction conditions, particularly the base and solvent, plays a crucial role in determining the outcome of the benzylation reaction.
Experimental Protocols
Two primary protocols are detailed below: one for the synthesis of 3,4-dibenzyloxybenzaldehyde and another for the regioselective synthesis of 4-benzyloxy-3-hydroxybenzaldehyde.
Protocol for the Synthesis of 3,4-Dibenzyloxybenzaldehyde
This protocol outlines the complete benzylation of both hydroxyl groups of 3,4-dihydroxybenzaldehyde.
Materials:
-
3,4-dihydroxybenzaldehyde
-
Benzyl chloride
-
Potassium carbonate (K₂CO₃)
-
Sodium iodide (NaI)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
-
Hydrochloric acid (10% aqueous solution)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of 3,4-dihydroxybenzaldehyde (1.0 mmol) in DMF (5 mL), add potassium carbonate (2.5 mmol) and a catalytic amount of sodium iodide.
-
Add benzyl chloride (2.2 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 24 hours or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into 10% aqueous HCl (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or silica gel column chromatography to obtain 3,4-dibenzyloxybenzaldehyde.[1]
Protocol for the Regioselective Synthesis of 4-Benzyloxy-3-hydroxybenzaldehyde
This protocol focuses on the selective benzylation of the 4-hydroxyl group.[8]
Materials:
-
3,4-dihydroxybenzaldehyde
-
Benzyl chloride
-
Sodium bicarbonate (NaHCO₃)
-
Sodium iodide (NaI)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
-
Hydrochloric acid (10% aqueous solution)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thermometer
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of 3,4-dihydroxybenzaldehyde (~1.0 mmol) in DMF (5 mL), add sodium bicarbonate (~1.5 mmol) and sodium iodide (~0.3 mmol).[8]
-
Add benzyl chloride (~2.0 mmol) to the mixture.[8]
-
Heat the resulting mixture to 40°C and stir for 20-24 hours.[8][9]
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, add 10% aqueous HCl (10 mL).[8]
-
Extract the solution with ethyl acetate (3 x 10 mL).[8]
-
Combine the organic fractions, wash with brine (10 mL), and dry over anhydrous MgSO₄.[8]
-
Evaporate the solvent in vacuo to yield the crude product.[8]
-
Purify the product by flash chromatography on silica gel (e.g., 20% EtOAc/hexanes) to afford 4-benzyloxy-3-hydroxybenzaldehyde as a colorless solid.[8]
Data Presentation
The following tables summarize the quantitative data for the benzylation of 3,4-dihydroxybenzaldehyde under different conditions.
Table 1: Synthesis of 3,4-Dibenzyloxybenzaldehyde
| Starting Material | Benzylating Agent | Base | Solvent | Temperature | Time (h) | Yield (%) | Melting Point (°C) |
| 3,4-dihydroxybenzaldehyde | Benzyl chloride | K₂CO₃ | DMF | Room Temp. | 24 | High | 91-93 |
Table 2: Regioselective Synthesis of 4-Benzyloxy-3-hydroxybenzaldehyde
| Starting Material | Benzylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Melting Point (°C) |
| 3,4-dihydroxybenzaldehyde | Benzyl chloride | NaHCO₃ | DMF | 40 | 20 | 71 | 118-120[8][9] |
| 3,4-dihydroxybenzaldehyde | Benzyl chloride | K₂CO₃ | DMF | Room Temp. | 144 (6 days) | 67 (9:1 mixture) | - |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for the benzylation of 3,4-dihydroxybenzaldehyde.
Caption: Experimental workflow for the benzylation of 3,4-dihydroxybenzaldehyde.
Conclusion
The protocols provided herein offer reliable methods for both the exhaustive and regioselective benzylation of 3,4-dihydroxybenzaldehyde. The choice between complete protection and mono-protection will depend on the subsequent steps in the synthetic route. For researchers in drug development and other fields of organic synthesis, these detailed application notes serve as a practical guide for the preparation of key benzylated intermediates derived from 3,4-dihydroxybenzaldehyde. Careful control of reaction parameters, particularly the choice of base and temperature, is paramount to achieving the desired product with high yield and selectivity.
References
- 1. Buy 3,4-Dibenzyloxybenzaldehyde | 5447-02-9 [smolecule.com]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Benzaldehyde, 3,4-dihydroxy- [webbook.nist.gov]
- 7. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 4-(Benzyloxy)-3-hydroxybenzaldehyde in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Benzyloxy)-3-hydroxybenzaldehyde is a versatile aromatic aldehyde that serves as a crucial building block in the synthesis of a variety of pharmaceutical intermediates. Its bifunctional nature, featuring a reactive aldehyde group and two hydroxyl groups with differential protection, allows for selective chemical modifications, making it an ideal starting material for complex, multi-step syntheses. The benzyl ether provides a stable protecting group for the 4-position hydroxyl, while the free hydroxyl group at the 3-position can be strategically functionalized. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, with a focus on the pathway toward the antiarrhythmic drug, dronedarone.
Key Applications in Pharmaceutical Synthesis
The primary application of this compound in pharmaceutical synthesis lies in its utility as a precursor for constructing complex molecular scaffolds. The aldehyde functionality can participate in a wide range of chemical transformations, including but not limited to:
-
Reductive amination: To introduce amine functionalities.
-
Wittig and Horner-Wadsworth-Emmons reactions: For the formation of carbon-carbon double bonds.
-
Oxidation: To generate the corresponding carboxylic acid.
-
Condensation reactions: With various nucleophiles to form Schiff bases, hydrazones, and other heterocyclic systems.
The protected and free hydroxyl groups allow for sequential O-alkylation or O-acylation reactions, enabling the introduction of diverse side chains that are often critical for the biological activity of the final drug molecule.
Synthesis of a Dronedarone Intermediate: An Overview
Dronedarone is a benzofuran derivative used in the management of atrial fibrillation.[1][2] Its synthesis involves the coupling of a benzofuran core with a substituted benzoyl moiety. This compound can be utilized in the preparation of the latter. A plausible synthetic strategy involves the O-alkylation of the free hydroxyl group of this compound, followed by oxidation of the aldehyde to a carboxylic acid, and subsequent conversion to an acyl chloride for Friedel-Crafts acylation with a suitable benzofuran intermediate.
The following diagram illustrates a generalized workflow for the synthesis of a key dronedarone intermediate starting from a precursor related to this compound.
References
Application Notes and Protocols: 4-(Benzyloxy)-3-hydroxybenzaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-(Benzyloxy)-3-hydroxybenzaldehyde as a key intermediate and potential therapeutic agent in medicinal chemistry. The information compiled herein is intended to guide researchers in the synthesis, biological evaluation, and mechanistic studies of this compound and its derivatives.
Introduction
This compound is a phenolic aldehyde that serves as a versatile building block in the synthesis of various biologically active molecules. Its structure, featuring a reactive aldehyde group, a hydroxyl group, and a bulky benzyloxy substituent, provides a unique scaffold for the development of novel therapeutic agents. Research has indicated its potential in anticancer and neuroprotective applications, primarily through the synthesis of derivatives and its role as a key synthetic intermediate.[1][2]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₂O₃ | [3] |
| Molecular Weight | 228.24 g/mol | [3] |
| CAS Number | 4049-39-2 | |
| Appearance | Off-white to pale yellow crystalline powder | |
| Solubility | Soluble in DMSO, ethanol, and methanol |
Applications in Medicinal Chemistry
Anticancer Drug Discovery
While direct studies on the anticancer activity of this compound are limited, its isomer, 3-(Benzyloxy)-4-hydroxybenzaldehyde, has demonstrated anticancer activity against breast cancer cells.[2] Furthermore, derivatives of benzyloxybenzaldehyde have shown significant cytotoxic effects against various cancer cell lines.
Example: Inhibition of Aldehyde Dehydrogenase 1A3 (ALDH1A3)
Derivatives of 4-(benzyloxy)benzaldehyde have been synthesized and evaluated as inhibitors of ALDH1A3, an enzyme implicated in cancer stem cell survival and chemoresistance. The following table summarizes the inhibitory activity of two such derivatives.
| Compound | Structure | Target | IC₅₀ (µM) | Cell Line | Reference |
| ABMM-15 | 4-((4-Chlorobenzyl)oxy)benzaldehyde | ALDH1A3 | 0.23 | - | [4] |
| ABMM-16 | 4-((4-Chlorobenzyl)oxy)-3-methoxybenzaldehyde | ALDH1A3 | 1.29 | - | [4] |
Neuroprotective Agent Development
Structurally related compounds, such as 3-hydroxybenzaldehyde and 4-hydroxybenzaldehyde, have been shown to possess neuroprotective properties. These compounds enhance the survival of astrocytes under stress conditions, suggesting a potential therapeutic application in neurodegenerative diseases.[5][6] The proposed mechanism involves the activation of the Sonic Hedgehog (Shh) signaling pathway.[5][6]
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of related benzyloxybenzaldehyde derivatives.
Materials:
-
3,4-dihydroxybenzaldehyde
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 3,4-dihydroxybenzaldehyde (1 equivalent) in DMF.
-
Add K₂CO₃ (1.5 equivalents) to the solution and stir at room temperature.
-
Add benzyl bromide (1.1 equivalents) dropwise to the mixture.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.
Logical Workflow for Synthesis:
Caption: Synthesis workflow for this compound.
Cell Viability (MTT) Assay
This protocol is to assess the cytotoxic effects of this compound on cancer cell lines.[1]
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
96-well plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Experimental Workflow for MTT Assay:
Caption: Workflow for determining cell viability using the MTT assay.
Apoptosis Analysis by Flow Cytometry
This protocol details the use of Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis.[7][8]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Harvest cells after treatment with this compound.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Quadrant Analysis of Apoptosis:
Caption: Quadrant analysis for apoptosis detection by flow cytometry.
Western Blotting for Shh Signaling Pathway
This protocol is based on the analysis of the Shh pathway for related hydroxybenzaldehydes.[5][6]
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Shh, anti-Smo, anti-Gli1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
Potential Shh Signaling Pathway Activation:
Based on studies of related compounds, this compound may activate the Shh signaling pathway, leading to neuroprotective effects.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-Benzyloxy-4-hydroxybenzaldehyde | C14H12O3 | CID 11020635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols: The Use of 4-(Benzyloxy)-3-hydroxybenzaldehyde as a Protecting Group Strategy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-(benzyloxy)-3-hydroxybenzaldehyde as a key intermediate in a protecting group strategy for the regioselective synthesis of complex molecules. This compound is particularly valuable when selective protection of the 4-hydroxyl group of 3,4-dihydroxybenzaldehyde is required, leaving the 3-hydroxyl group available for subsequent reactions.
Introduction
In the multi-step synthesis of pharmacologically active compounds and other complex organic molecules, the selective protection and deprotection of functional groups is a critical consideration. For catecholic structures such as 3,4-dihydroxybenzaldehyde, differentiating between the two hydroxyl groups can be challenging. The use of a benzyl protecting group at the 4-position offers a robust strategy to achieve regioselectivity, primarily due to the higher acidity of the 4-hydroxyl proton. The resulting this compound is a stable intermediate that can be carried through various synthetic steps before the versatile benzyl group is cleaved under specific conditions.
This strategy has been successfully employed in the synthesis of various bioactive molecules, including analogs of the potent anti-cancer agent combretastatin A-4. The benzyl group's stability under a range of reaction conditions, coupled with multiple methods for its removal, makes it a valuable tool in the synthetic chemist's arsenal.
Data Presentation
The following tables summarize quantitative data for the regioselective benzylation of 3,4-dihydroxybenzaldehyde to form this compound and related derivatives.
Table 1: Regioselective 4-O-Alkylation of 3,4-Dihydroxybenzaldehyde [1][2]
| Protecting Group | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl | Benzyl chloride | NaHCO₃ | DMF | 40 | 20 | 71 |
| p-Methoxybenzyl | p-Methoxybenzyl chloride | NaHCO₃ | DMF | 40 | 24 | 75 |
| o-Nitrobenzyl | o-Nitrobenzyl bromide | NaHCO₃ | DMF | 40 | 24 | 67 |
| 2,6-Dichlorobenzyl | 2,6-Dichlorobenzyl bromide | NaHCO₃ | DMF | 40 | 24 | 69 |
| 3,4-Dichlorobenzyl | 3,4-Dichlorobenzyl chloride | NaHCO₃ | DMF | 40 | 24 | 68 |
Table 2: Comparison of Reaction Conditions for 4-O-Benzylation [1]
| Base | Solvent | Temperature | Time | Product Ratio (4-O- / 3-O-) | Yield (%) |
| K₂CO₃ | Acetone | Room Temp | 20h | Mixture of mono- and di-protected | - |
| K₂CO₃ | DMF | Room Temp | 6 days | 9:1 | 67 |
| NaHCO₃ | DMF | 40°C | 20h | Single product | 71 |
Experimental Protocols
Protocol 1: Synthesis of this compound (Protection Step)
This protocol describes the regioselective benzylation of the 4-hydroxyl group of 3,4-dihydroxybenzaldehyde.[1][2]
Materials:
-
3,4-Dihydroxybenzaldehyde
-
Benzyl chloride
-
Sodium bicarbonate (NaHCO₃)
-
Sodium iodide (NaI)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
10% Aqueous HCl
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 3,4-dihydroxybenzaldehyde (1.0 mmol, 138 mg) in anhydrous DMF (5 mL) in a round-bottom flask, add sodium bicarbonate (1.5 mmol, 126 mg) and sodium iodide (0.3 mmol, 45 mg).
-
Add benzyl chloride (1.1 mmol, 127 µL) to the mixture.
-
Stir the resulting mixture at 40°C for 20 hours.
-
After cooling to room temperature, add 10% aqueous HCl (10 mL) to quench the reaction.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic fractions, wash with brine (10 mL), and dry over anhydrous MgSO₄.
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes (e.g., 20% EtOAc in hexanes) as the eluent to afford this compound as a colorless solid.
-
Expected Yield: Approximately 71%.
-
Characterization: Melting point: 118-120°C. 1H NMR (CDCl₃): δ 9.80 (s, 1H, CHO), 7.45-7.30 (m, 5H, Ar-H), 7.20 (d, 1H), 7.05 (dd, 1H), 6.95 (d, 1H), 5.75 (s, 1H, OH), 5.15 (s, 2H, OCH₂Ph). GC-MS m/z: 228 [M⁺].[1]
Protocol 2: Deprotection of this compound via Catalytic Hydrogenation
This protocol outlines a general procedure for the cleavage of the benzyl ether to regenerate the hydroxyl group.
Materials:
-
This compound
-
Palladium on activated carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve this compound (1.0 mmol, 228 mg) in methanol or ethanol (10 mL) in a round-bottom flask.
-
Carefully add 10% Pd/C (10 mol %, ~24 mg) to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol or ethanol.
-
Concentrate the filtrate under reduced pressure to yield 3,4-dihydroxybenzaldehyde.
-
Expected Yield: Typically quantitative.
Protocol 3: Deprotection of this compound using Boron Tribromide (BBr₃)
This method is suitable for substrates that are sensitive to catalytic hydrogenation.
Materials:
-
This compound
-
Boron tribromide (BBr₃) solution (e.g., 1.0 M in CH₂Cl₂)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve this compound (1.0 mmol, 228 mg) in anhydrous CH₂Cl₂ (10 mL) under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0°C in an ice bath.
-
Slowly add boron tribromide solution (1.1 mmol, 1.1 mL of a 1.0 M solution) dropwise to the stirred solution.
-
Stir the reaction mixture at 0°C for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol (5 mL) at 0°C.
-
Allow the mixture to warm to room temperature and then carefully add saturated aqueous sodium bicarbonate solution to neutralize the excess acid.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure to afford 3,4-dihydroxybenzaldehyde.
-
Expected Yield: Generally high, but may require optimization depending on the substrate.
Mandatory Visualizations
Application in the Synthesis of Combretastatin A-4 Analogs
The protection of the 4-hydroxyl group of a substituted benzaldehyde is a key step in the synthesis of combretastatin A-4 analogs, which are potent tubulin polymerization inhibitors with significant anti-cancer activity.[3][4] The following workflow illustrates a generalized synthetic pathway.
Caption: Synthetic workflow for a combretastatin A-4 analog.
Logical Relationship of Protection-Deprotection Strategy
The core logic of using this compound revolves around the temporary masking of a reactive site to enable selective chemistry at another position.
Caption: Logic of the protecting group strategy.
References
- 1. Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of 4-(Benzyloxy)-3-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the analytical methods for the characterization of 4-(Benzyloxy)-3-hydroxybenzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols outlined below are based on established analytical techniques for benzaldehyde derivatives and related organic compounds.
Synthesis of this compound
A common synthetic route to this compound involves the selective benzylation of 3,4-dihydroxybenzaldehyde. This method offers a straightforward approach to obtaining the desired product.
Experimental Protocol: Synthesis
-
Reaction Setup: In a round-bottom flask, dissolve 3,4-dihydroxybenzaldehyde in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Addition of Base: Add a mild base, for example, potassium carbonate (K₂CO₃), to the solution to facilitate the deprotonation of the hydroxyl group.
-
Benzylation: Introduce benzyl bromide to the reaction mixture. The reaction is typically stirred at a controlled temperature (e.g., room temperature or slightly elevated) for several hours to allow for the selective benzylation at the 4-position.
-
Work-up: After the reaction is complete, quench the mixture with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: The crude product is then purified using column chromatography on silica gel to yield pure this compound.
Analytical Characterization Workflow
A general workflow for the analytical characterization of a synthesized organic compound like this compound involves a series of spectroscopic and chromatographic techniques to confirm its identity, purity, and structure.
Spectroscopic and Chromatographic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed to confirm the structure of this compound.
¹H NMR Spectroscopy
-
Protocol:
-
Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum using a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
Expected Chemical Shifts: The following table summarizes the expected proton chemical shifts for this compound.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde (-CHO) | 9.8 - 10.0 | Singlet | - |
| Aromatic (H) | 6.9 - 7.5 | Multiplet | - |
| Benzylic (-CH₂-) | ~5.1 | Singlet | - |
| Hydroxyl (-OH) | Variable (broad singlet) | Singlet | - |
¹³C NMR Spectroscopy
-
Protocol:
-
Prepare the sample as described for ¹H NMR spectroscopy.
-
Acquire the ¹³C NMR spectrum using a standard NMR spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the deuterated solvent peak.
-
-
Expected Chemical Shifts: The following table outlines the expected carbon chemical shifts.
| Carbon | Expected Chemical Shift (δ, ppm) |
| Aldehyde (C=O) | 190 - 192 |
| Aromatic (C) | 110 - 150 |
| Benzylic (-CH₂-) | ~70 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
-
Protocol:
-
Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk.
-
Alternatively, for a solid sample, Attenuated Total Reflectance (ATR) can be used by placing the sample directly on the ATR crystal.
-
Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups.
-
-
Expected Absorption Bands:
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H stretch (hydroxyl) | 3200 - 3500 (broad) |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (aldehyde) | 2700 - 2850 |
| C=O stretch (aldehyde) | 1670 - 1700 |
| C=C stretch (aromatic) | 1450 - 1600 |
| C-O stretch (ether) | 1200 - 1300 |
| C-O stretch (phenol) | 1150 - 1250 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is employed to determine the molecular weight and fragmentation pattern of the compound, which aids in its identification and purity assessment.
-
Protocol (Direct Injection):
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
-
Injector Temperature: 250-280 °C.
-
Oven Program: Start at a lower temperature (e.g., 100 °C), ramp up to a higher temperature (e.g., 280-300 °C) at a controlled rate (e.g., 10-20 °C/min).
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a suitable mass range (e.g., m/z 40-400).
-
-
-
Expected Results:
-
Retention Time: A characteristic retention time for the compound under the specified GC conditions.
-
Mass Spectrum: The mass spectrum should show the molecular ion peak [M]⁺ corresponding to the molecular weight of this compound (228.24 g/mol ). Characteristic fragment ions would include those resulting from the loss of the benzyl group and other fragments of the benzaldehyde moiety.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a key technique for assessing the purity of the synthesized compound and can also be used for quantification.
-
Protocol (Reverse-Phase):
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
-
HPLC Conditions:
-
Column: A C18 reverse-phase column.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detection: UV detector set at a wavelength where the compound has significant absorbance (e.g., around 280 nm).
-
-
Analysis: Inject the sample and record the chromatogram. The purity can be estimated from the relative peak area of the main compound.
-
-
Expected Results: A major peak corresponding to this compound at a specific retention time, with minor peaks indicating impurities if present.
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
-
Protocol:
-
Dissolve a known concentration of the sample in a suitable UV-transparent solvent (e.g., ethanol or methanol).
-
Record the UV-Vis spectrum over a range of 200-400 nm using a spectrophotometer.
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
-
Expected Absorption Maxima: Based on related structures, this compound is expected to exhibit absorption maxima in the UV region, characteristic of substituted benzaldehydes.
Disclaimer: The provided protocols and expected data are based on general analytical chemistry principles and data for structurally related compounds. Actual results may vary depending on the specific instrumentation, experimental conditions, and the purity of the sample. It is recommended to perform all analyses under optimized conditions and to compare the obtained data with a certified reference standard if available.
Application Notes and Protocols for the Analysis of 4-(Benzyloxy)-3-hydroxybenzaldehyde
Introduction
4-(Benzyloxy)-3-hydroxybenzaldehyde is a significant organic compound utilized as an intermediate in the synthesis of various pharmaceutical agents and specialty chemicals. Its purity and concentration are critical quality attributes that necessitate robust analytical methods for accurate quantification and identification. High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques well-suited for the analysis of this compound. This document provides detailed application notes and protocols for both HPLC and GC-MS analysis of this compound, intended for researchers, scientists, and professionals in drug development.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a preferred method for the quantification of this compound due to its high resolution, sensitivity, and suitability for non-volatile and thermally labile compounds. A reverse-phase HPLC method using a C18 column is proposed for this analysis.
Experimental Protocol: HPLC
1. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol to obtain a stock solution of 100 µg/mL. Prepare a series of working standards by diluting the stock solution with the mobile phase.
-
Sample Solution: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).
-
Gradient Program:
-
0-5 min: 30% B
-
5-15 min: 30% to 70% B
-
15-20 min: 70% B
-
20-22 min: 70% to 30% B
-
22-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 280 nm
3. Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify the amount of this compound in the sample using the calibration curve.
Quantitative Data: HPLC
The following table summarizes the expected quantitative data for the HPLC analysis. These values are illustrative and may vary depending on the specific instrument and experimental conditions.
| Parameter | Expected Value |
| Retention Time (RT) | Approximately 12-15 min |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. For polar compounds like this compound, derivatization is often employed to improve its volatility and chromatographic behavior. Silylation is a common derivatization technique for compounds with hydroxyl groups.
Experimental Protocol: GC-MS
1. Sample Preparation and Derivatization:
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like pyridine or acetonitrile.
-
Derivatization: To 100 µL of the standard or sample solution in a vial, add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS). Cap the vial tightly and heat at 70°C for 30 minutes.
-
Extraction: After cooling to room temperature, the derivatized sample can be directly injected into the GC-MS system.
2. GC-MS Conditions:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 min.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 10 min.
-
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
3. Data Analysis:
-
Identify the peak of the derivatized this compound based on its retention time and mass spectrum.
-
The mass spectrum is expected to show a molecular ion peak corresponding to the silylated derivative and characteristic fragment ions.
-
For quantification, an internal standard method is recommended.
Quantitative Data: GC-MS
The following table provides expected quantitative data for the GC-MS analysis of the silylated derivative. These are typical values and should be determined experimentally.
| Parameter | Expected Value |
| Retention Time (RT) | Approximately 18-22 min |
| Key Mass Fragments (m/z) | M+• of the derivative, and fragments related to benzyl and trimethylsilyl groups. |
| Limit of Detection (LOD) | ~1 ng/mL |
| Limit of Quantification (LOQ) | ~5 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95-105% |
Visualizations
Experimental Workflow
Caption: General workflow for HPLC and GC-MS analysis.
Chemical Structure and Potential GC-MS Fragmentation
Caption: Structure and potential GC-MS fragmentation.
Application Note: Recrystallization Procedure for the Purification of 4-(Benzyloxy)-3-hydroxybenzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the purification of 4-(Benzyloxy)-3-hydroxybenzaldehyde via recrystallization. Recrystallization is a fundamental technique for purifying solid organic compounds, leveraging the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. This protocol outlines the use of ethanol as a suitable solvent to obtain high-purity, crystalline this compound from a crude or impure solid.
Physicochemical Properties
This compound is an organic compound with the chemical formula C₁₄H₁₂O₃.[1][2] It typically appears as an off-white to light brown solid.[3] The key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 4049-39-2 | [1][3] |
| Molecular Formula | C₁₄H₁₂O₃ | [1][4] |
| Molecular Weight | 228.24 g/mol | [1][4] |
| Appearance | Off-White to Light Brown Solid | [3] |
| Melting Point | 120 °C | [3] |
| Solubility | Slightly soluble in Chloroform and Methanol | [3] |
Representative Recrystallization Data
The following table presents typical results expected from the successful recrystallization of this compound, demonstrating the effectiveness of the purification process.
| Parameter | Before Recrystallization (Crude) | After Recrystallization (Purified) |
| Appearance | Off-White to Light Brown Powder | Colorless Prismatic Crystals |
| Melting Point Range | 115-119 °C | 119.5-120.5 °C (Expected literature value: 120 °C[3]) |
| Purity (by HPLC) | ~95% | >99.5% |
Experimental Protocol
This protocol is adapted from standard laboratory recrystallization procedures for aromatic aldehydes.[5]
3.1. Materials and Equipment
-
Chemicals:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Activated Charcoal (decolorizing carbon), optional
-
Deionized Water
-
-
Equipment:
-
Erlenmeyer flasks (two sizes)
-
Hotplate with magnetic stirring capability
-
Magnetic stir bar
-
Stemless or short-stem funnel
-
Fluted filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Ice bath
-
Spatula and weighing scale
-
Watch glass
-
Drying oven or desiccator
-
3.2. Safety Precautions
-
Perform all steps in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ethanol is flammable; keep it away from open flames and ignition sources.
-
Hot glassware can cause severe burns; handle with appropriate clamps or heat-resistant gloves.
3.3. Recrystallization Procedure
-
Dissolution:
-
Place the crude this compound into an appropriately sized Erlenmeyer flask containing a magnetic stir bar.
-
Add a minimal amount of ethanol. Begin by adding just enough solvent to cover the solid.
-
Gently heat the mixture on a hotplate with constant stirring. Add small portions of hot ethanol sequentially until the solid completely dissolves.[5] Avoid adding a large excess of solvent to ensure maximum recovery.
-
-
Decolorization (Optional):
-
If the solution is highly colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount (e.g., a spatula tip) of activated charcoal to the solution.
-
Bring the solution back to a boil for a few minutes while stirring. The charcoal will adsorb colored impurities.[5]
-
-
Hot Filtration:
-
If charcoal was used or if insoluble impurities are visible, perform a hot filtration.
-
Pre-heat a stemless or short-stem funnel and a clean receiving Erlenmeyer flask on the hotplate. Place a piece of fluted filter paper in the funnel.
-
Quickly pour the hot solution through the pre-heated funnel into the receiving flask.[5] This step removes the charcoal and any insoluble impurities. Performing this step quickly prevents premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature and crystal formation has begun, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[5]
-
-
Isolation of Crystals:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]
-
Transfer the crystalline slurry into the funnel and apply the vacuum.
-
-
Washing:
-
With the vacuum still applied, wash the crystals with a small amount of ice-cold ethanol.[5] This removes any soluble impurities adhering to the crystal surfaces. Use a minimal amount of cold solvent to avoid redissolving the product.
-
-
Drying:
-
Allow the crystals to dry on the filter for a few minutes by drawing air through them.
-
Transfer the solid to a pre-weighed watch glass and dry them completely in a vacuum oven at a moderate temperature (e.g., 40-50 °C) or in a desiccator until a constant weight is achieved.
-
Workflow Visualization
The following diagram illustrates the key steps in the recrystallization workflow.
Caption: Workflow for the purification of this compound.
References
Industrial-Scale Synthesis of 4-(Benzyloxy)-3-hydroxybenzaldehyde: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of 4-(Benzyloxy)-3-hydroxybenzaldehyde, a key intermediate in the pharmaceutical and fine chemical industries. The protocols outlined below are designed to be adaptable for industrial applications, focusing on efficiency, scalability, and safety.
Overview of the Synthetic Strategy
The industrial synthesis of this compound is primarily a two-step process. The first step involves the synthesis of the precursor, 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde). The second, and key, step is the regioselective O-benzylation of the 4-hydroxyl group of 3,4-dihydroxybenzaldehyde. This selective protection is crucial for obtaining the desired product in high yield and purity.
Step 1: Industrial Production of 3,4-Dihydroxybenzaldehyde
Several methods are established for the large-scale production of 3,4-dihydroxybenzaldehyde, with the choice of route often depending on the availability of raw materials, cost, and environmental considerations. One common industrial method involves the condensation of catechol with glyoxylic acid.[1][2] Another approach is the bromination of p-hydroxybenzaldehyde followed by hydrolysis.[3]
Protocol for Synthesis via Catechol and Glyoxylic Acid
This method is advantageous due to its relatively high yield and the use of readily available starting materials.[1][2]
Reaction Scheme:
Experimental Protocol:
-
Condensation: In a suitable reactor, catechol and glyoxylic acid are reacted under alkaline conditions, typically using sodium hydroxide, to form 3,4-dihydroxymandelic acid.[1][2]
-
Oxidation and Decarboxylation: The resulting 3,4-dihydroxymandelic acid is then subjected to oxidative decarboxylation to yield 3,4-dihydroxybenzaldehyde. This step can be carried out using a multi-component composite metal oxide catalyst with air as the oxidant.[2]
-
Work-up and Purification: The reaction mixture is filtered to remove the catalyst. The pH of the filtrate is adjusted with a mineral acid, such as hydrochloric acid, to precipitate the product.[3] The crude 3,4-dihydroxybenzaldehyde is then collected by filtration. For industrial-scale purification, recrystallization from hot water is a common and effective method.[4] A decolorization step using a combined reducing agent (e.g., magnesium powder, iodine-potassium iodide) can be employed to achieve high purity and low colority suitable for pharmaceutical applications.[4]
Quantitative Data for 3,4-Dihydroxybenzaldehyde Synthesis
| Parameter | Value | Reference |
| Starting Materials | Catechol, Glyoxylic Acid | [1][2] |
| Reaction Conditions | Alkaline condensation, followed by catalytic air oxidation | [2] |
| Typical Yield | 72.3 - 90.7% | [2] |
| Purity (after purification) | > 99.5 wt% | [4] |
Step 2: Scale-up Regioselective Benzylation of 3,4-Dihydroxybenzaldehyde
The critical step in the synthesis of this compound is the selective benzylation of the 4-hydroxyl group of 3,4-dihydroxybenzaldehyde. The hydroxyl group at the 4-position is more acidic and sterically more accessible than the 3-hydroxyl group, which allows for regioselective protection under controlled conditions.
Protocol for Regioselective Benzylation
This protocol is adapted from procedures for similar regioselective alkylations and is suitable for scaling up.[5]
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: In a large-scale glass-lined or stainless steel reactor, charge 3,4-dihydroxybenzaldehyde and a suitable solvent. Acetonitrile is a preferred solvent for this reaction at an industrial scale.[5]
-
Addition of Base: Add a mild inorganic base. Anhydrous potassium fluoride has been shown to be effective for regioselective benzylation.[5] The use of a mild base is crucial to minimize the formation of the di-benzylated byproduct.
-
Addition of Benzylating Agent: Slowly add benzyl chloride to the reaction mixture. The stoichiometry should be carefully controlled to favor mono-alkylation.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete conversion, which can be monitored by in-process controls (e.g., HPLC).
-
Work-up: After the reaction is complete, cool the mixture. The inorganic salts are removed by filtration. The solvent is then removed by distillation.
-
Purification: For industrial-scale purification, the crude product is typically purified by recrystallization from a suitable solvent system. A mixture of ethyl acetate and hexanes is a common choice for lab-scale purification and can be adapted for larger scales.[1]
Quantitative Data for Regioselective Benzylation
| Parameter | Value (Lab/Pilot Scale) | Reference |
| Starting Materials | 3,4-Dihydroxybenzaldehyde, Benzyl Chloride | [5] |
| Solvent | Acetonitrile | [5] |
| Base | Anhydrous Potassium Fluoride | [5] |
| Reaction Temperature | Reflux | [5] |
| Typical Yield | 67-75% | [1] |
| Purity (after recrystallization) | > 98% |
Safety and Industrial Hygiene
3,4-Dihydroxybenzaldehyde:
-
Hazards: May cause skin, eye, and respiratory irritation.[6]
-
Handling: Use in a well-ventilated area. Avoid creating dust. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection.[6][7]
-
Storage: Store in a tightly closed container in a cool, dry place.[7]
Benzyl Chloride:
-
Hazards: Lachrymator, corrosive, and a suspected carcinogen. Highly toxic and flammable.
-
Handling: Must be handled in a closed system with extreme caution. All personnel must be equipped with appropriate PPE, including chemical-resistant suits, gloves, and full-face respirators.
-
Storage: Store in a well-ventilated, designated area away from incompatible materials.
Process Safety:
-
A thorough hazard and operability (HAZOP) study should be conducted before scaling up the process.
-
Ensure all reactors and vessels are properly grounded to prevent static discharge.
-
Emergency shutdown systems and pressure relief devices must be in place.
-
Waste streams, particularly those containing benzyl chloride residues, must be handled and disposed of in accordance with environmental regulations.
Visualizations
Experimental Workflow for Industrial Synthesis
Caption: A generalized experimental workflow for the industrial synthesis of this compound.
Logical Relationships in Scale-up Synthesis
Caption: Logical decision flow for the industrial synthesis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. US6184421B1 - Method for preparing a 4-hydroxybenzaldehyde and derivatives - Google Patents [patents.google.com]
- 5. US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates - Google Patents [patents.google.com]
- 6. US4748278A - Process for the isolation of p-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 7. lobachemie.com [lobachemie.com]
Application Notes: 4-(Benzyloxy)-3-hydroxybenzaldehyde as a Versatile Precursor in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-(benzyloxy)-3-hydroxybenzaldehyde as a key starting material in the synthesis of various biologically active natural products. This versatile phenolic aldehyde derivative serves as a crucial building block for constructing complex molecular architectures, particularly in the synthesis of lignans and flavonoids.[1][2]
Applications in the Synthesis of Bioactive Lignans
This compound is a valuable precursor for the synthesis of a diverse range of lignans, a class of natural products known for their interesting biological activities, including antitumor and antiviral properties.[1] Its structure provides a readily modifiable platform for elaborating the core skeletons of various lignan subtypes.
One notable application is in the synthesis of arylnaphthalene lignans.[1] These compounds, which include podophyllotoxin derivatives, have shown significant potential as anticancer agents.[1] The synthesis often involves a key step of reacting this compound or its derivatives with other aromatic moieties to construct the characteristic arylnaphthalene scaffold.[1]
Synthesis of Flavonoids and Chalcones
This compound is also employed in the synthesis of flavonoids and their precursors, chalcones. These classes of compounds are widely recognized for their antioxidant and anti-inflammatory activities. The synthesis typically proceeds through an aldol condensation reaction between this compound and a substituted acetophenone.
For instance, novel chalcone analogs have been prepared from 4-(benzyloxy)benzaldehyde through aldol condensation, demonstrating the utility of this precursor in generating libraries of potentially bioactive compounds.[3] Similarly, flavanones, a subclass of flavonoids, can be synthesized from related hydroxybenzaldehydes.[4]
Quantitative Data Summary
The following table summarizes key quantitative data for the synthesis of natural products and their analogs using this compound and related precursors.
| Natural Product/Analog | Precursor | Key Reaction Type | Reagents and Conditions | Yield (%) |
| Chalcone Analogs | 4-(Benzyloxy)benzaldehyde | Aldol Condensation | Acetophenones, aq. 10% NaOH, ethanol, room temp. | Not specified |
| 4-Phenacyloxy benzaldehyde derivatives | 4-Hydroxybenzaldehyde derivatives | Williamson Ether Synthesis | Phenacyl bromides, triethylamine, methanol or ethanol, room temp. | 46-66 |
| 4-(4-Nitrobenzyloxy)benzaldehyde | 4-Hydroxybenzaldehyde | Etherification | 4-Nitrobenzyl bromide, K2CO3, DMF, 100°C, 3h | 74 |
Experimental Protocols
General Protocol for the Synthesis of Chalcone Analogs from 4-(Benzyloxy)benzaldehyde
This protocol is a general procedure for the Claisen-Schmidt (aldol) condensation to synthesize chalcones.
Materials:
-
4-(Benzyloxy)benzaldehyde
-
Substituted acetophenone
-
Ethanol
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
Deionized water
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve equimolar amounts of 4-(benzyloxy)benzaldehyde and the desired acetophenone derivative in ethanol in a round-bottom flask.
-
Stir the solution at room temperature to ensure complete dissolution.
-
Slowly add the 10% aqueous NaOH solution dropwise to the stirring mixture.
-
Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold deionized water.
-
The precipitated solid (chalcone) is collected by vacuum filtration.
-
Wash the solid with cold water to remove any residual base.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Protocol for the Synthesis of 4-(4-Nitrobenzyloxy)benzaldehyde
This protocol describes the etherification of a hydroxybenzaldehyde, a reaction analogous to the protection of the hydroxyl group in this compound.[5]
Materials:
-
4-Hydroxybenzaldehyde
-
4-Nitrobenzyl bromide
-
Potassium carbonate (K2CO3)
-
Dry Dimethylformamide (DMF)
-
Ice water
-
Standard laboratory glassware
-
Heating mantle with stirring
Procedure:
-
Combine 4-hydroxybenzaldehyde (1.0 eq), 4-nitrobenzyl bromide (1.0 eq), and potassium carbonate (1.5 eq) in a round-bottom flask containing dry DMF.[5]
-
Heat the reaction mixture to 100°C with constant stirring for 3 hours.[5]
-
After 3 hours, allow the reaction mixture to cool to room temperature.[5]
-
Pour the cooled mixture into ice water, which will cause the product to precipitate.[5]
-
Collect the resulting yellow solid by vacuum filtration.[5]
-
Wash the solid product thoroughly with water (3 x 10 mL).[5]
-
The resulting light yellow solid is 4-(4-nitrobenzyloxy)benzaldehyde.[5] Further purification can be achieved by recrystallization or column chromatography if necessary.[5]
Visualizations
Caption: Synthetic pathway for chalcone synthesis.
Caption: Experimental workflow for chalcone synthesis.
Caption: Logical flow from precursor to bioactivity.
References
- 1. Advances in the Synthesis of Lignan Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-(Benzyloxy)-4-hydroxybenzaldehyde | 50773-56-3 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Benzyloxy)-3-hydroxybenzaldehyde
Welcome to the technical support center for the synthesis of 4-(Benzyloxy)-3-hydroxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this synthesis.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: I am getting a very low yield or no desired product at all. What are the likely causes?
-
Answer: Low or no yield in the synthesis of this compound, typically performed via a Williamson ether synthesis, can stem from several factors:
-
Ineffective Deprotonation: The phenolic hydroxyl group of 3,4-dihydroxybenzaldehyde (protocatechualdehyde) must be deprotonated to form the phenoxide ion, which acts as the nucleophile. If the base used is too weak or not used in a sufficient amount, the reaction will not proceed efficiently.
-
Poor Quality Reagents: The purity of starting materials is crucial. Impurities in the 3,4-dihydroxybenzaldehyde, benzylating agent (benzyl chloride or bromide), or solvent can interfere with the reaction. The base, especially if hygroscopic (e.g., potassium carbonate), may have absorbed moisture, reducing its effectiveness.
-
Suboptimal Reaction Temperature: The reaction temperature may be too low to overcome the activation energy, or too high, leading to decomposition of reactants or products.
-
Presence of Water: The Williamson ether synthesis is sensitive to water, which can hydrolyze the benzylating agent and consume the base. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Issue 2: Formation of Multiple Products and Side Reactions
-
Question: My reaction mixture shows multiple spots on TLC, and the final product is impure. What are the common side reactions?
-
Answer: The formation of multiple products is a common challenge due to the presence of two hydroxyl groups on the starting material and the possibility of other reactions.
-
Di-benzylation: Both the 3-OH and 4-OH groups of protocatechualdehyde can be benzylated, leading to the formation of 3,4-bis(benzyloxy)benzaldehyde as a significant byproduct.
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at the aromatic ring (C-alkylation, undesired). While O-alkylation is generally favored for phenols, C-alkylation can occur under certain conditions.
-
Formation of Dibenzyl Ether: The benzylating agent can react with any residual hydroxide ions or with the alkoxide product to form dibenzyl ether.
-
Issue 3: Difficulty in Product Purification
-
Question: I am having trouble purifying the final product. What are the recommended purification methods?
-
Answer: Purification of this compound can be challenging due to the presence of structurally similar byproducts.
-
Column Chromatography: This is the most effective method for separating the desired mono-benzylated product from the starting material, the di-benzylated byproduct, and other impurities. A typical eluent system is a gradient of ethyl acetate in hexanes.
-
Recrystallization: If the crude product is relatively pure, recrystallization can be an effective final purification step. Suitable solvent systems include ethanol/water or ethyl acetate/hexanes.
-
Aqueous Work-up: A thorough aqueous work-up is essential to remove the base and any water-soluble byproducts. Washing the organic layer with a mild acidic solution (like dilute HCl) followed by brine is recommended.
-
Data Presentation: Comparison of Reaction Conditions
The yield of this compound is highly dependent on the reaction conditions. The following tables summarize yields obtained under various reported protocols.
Table 1: Effect of Base and Solvent on Yield
| Starting Material | Benzylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3,4-Dihydroxybenzaldehyde | Benzyl chloride | NaHCO₃ | DMF | 40 | 20 | 71 | [1] |
| 3,4-Dihydroxybenzaldehyde | Benzyl chloride | K₂CO₃ | DMF | Room Temp. | 144 | 67 (9:1 mixture) | [1] |
| 4-Hydroxybenzaldehyde | 4-Nitrobenzyl bromide | K₂CO₃ | DMF | 100 | 3 | 74 | |
| 2,4-Dihydroxybenzaldehyde | Benzyl bromide | K₂CO₃ | Acetone | Room Temp. | 72 | Not Specified | [2] |
| 2,4-Dihydroxybenzaldehyde | Benzyl bromide | CsHCO₃ | Acetonitrile | 80 | 4-12 | up to 95 | [3][4] |
Table 2: Yield with Different Protecting Groups (Selective 4-OH Protection)
| Protecting Group | Alkylating Agent | Yield (%) | Reference |
| Benzyl | Benzyl chloride | 71 | [1] |
| p-Methoxybenzyl | p-Methoxybenzyl chloride | 75 | [1] |
| o-Nitrobenzyl | o-Nitrobenzyl chloride | 67 | [1] |
| 2,6-Dichlorobenzyl | 2,6-Dichlorobenzyl chloride | 69 | [1] |
| 3,4-Dichlorobenzyl | 3,4-Dichlorobenzyl chloride | 68 | [1] |
| Allyl | Allyl bromide | 72 | [1] |
| Propargyl | Propargyl bromide | 69 | [1] |
Experimental Protocols
Below are detailed methodologies for key experiments in the synthesis of this compound.
Protocol 1: Regioselective Benzylation of 3,4-Dihydroxybenzaldehyde [1]
This protocol favors the benzylation of the more acidic 4-hydroxyl group.
-
Materials:
-
3,4-Dihydroxybenzaldehyde
-
Benzyl chloride
-
Sodium bicarbonate (NaHCO₃)
-
Sodium iodide (NaI)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
10% Aqueous HCl
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of 3,4-dihydroxybenzaldehyde (1.0 mmol) in DMF (5 mL), add sodium bicarbonate (1.5 mmol), benzyl chloride (2.0 mmol), and sodium iodide (0.3 mmol).
-
Stir the resulting mixture at 40°C for 20-24 hours.
-
After cooling to room temperature, add 10% aqueous HCl (10 mL).
-
Extract the solution with ethyl acetate (3 x 10 mL).
-
Combine the organic fractions, wash with brine (10 mL), and dry over anhydrous MgSO₄.
-
Evaporate the solvent in vacuo to yield the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a colorless solid.
-
Visualizations
Reaction Pathway
Caption: General reaction pathway for the synthesis of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields in the synthesis.
Potential Side Reactions
References
- 1. Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde | MDPI [mdpi.com]
- 2. Synthesis routes of 4-(Benzyloxy)-2-hydroxybenzaldehyde [benchchem.com]
- 3. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-(Benzyloxy)-3-hydroxybenzaldehyde
Welcome to the technical support center for the synthesis of 4-(benzyloxy)-3-hydroxybenzaldehyde. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during this chemical synthesis.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the preparation of this compound, which is typically synthesized via the selective benzylation of 3,4-dihydroxybenzaldehyde.
Problem 1: Low or No Yield of the Desired Product
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Question: My reaction has resulted in a very low yield of this compound, or the reaction did not proceed at all. What are the possible causes and solutions?
-
Answer:
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Inactive Reagents: Ensure the freshness and purity of your starting materials, particularly the 3,4-dihydroxybenzaldehyde and the benzyl halide (benzyl chloride or bromide). The base, such as potassium carbonate or sodium bicarbonate, should be anhydrous.
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Inappropriate Solvent: The choice of solvent is critical. Aprotic polar solvents like DMF (N,N-dimethylformamide) or acetonitrile are generally preferred as they can dissolve the reactants and facilitate the S(_N)2 reaction.[1] Protic solvents, such as ethanol or water, can solvate the phenoxide ion, reducing its nucleophilicity and slowing the reaction rate.[1]
-
Insufficient Base: An inadequate amount of base will result in incomplete deprotonation of the hydroxyl group, leading to a poor yield. Typically, at least one equivalent of base is required. Some procedures use a slight excess to ensure the reaction goes to completion.
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Low Reaction Temperature: The Williamson ether synthesis often requires heating.[1] A typical temperature range is 50-100°C. If the reaction is too slow, consider increasing the temperature, but be aware that excessively high temperatures can promote side reactions.
-
Poor Nucleophilicity: While the phenoxide is a good nucleophile, its formation might be inhibited. Ensure the base is strong enough to deprotonate the phenolic hydroxyl group.
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Problem 2: Formation of Significant Amounts of 3,4-bis(Benzyloxy)benzaldehyde
-
Question: My final product is contaminated with a significant amount of the di-benzylated byproduct. How can I improve the selectivity for mono-benzylation at the 4-position?
-
Answer:
-
Excess Benzyl Halide: Using a large excess of the benzylating agent will drive the reaction towards the formation of the di-substituted product. Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the benzyl halide.
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Strong Base: Stronger bases can deprotonate both hydroxyl groups, leading to the formation of the di-substituted product. Using a milder base, such as sodium bicarbonate (NaHCO(_3)) or potassium bicarbonate (KHCO(_3)), can improve selectivity for the more acidic 4-hydroxyl group.[2] Cesium bicarbonate (CsHCO(_3)) has also been shown to provide good selectivity.[3]
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Reaction Time and Temperature: Prolonged reaction times or high temperatures can increase the likelihood of the second hydroxyl group reacting. Monitor the reaction by TLC to determine the optimal time to stop the reaction, maximizing the yield of the mono-substituted product while minimizing the di-substituted byproduct.
-
Solvent Effects: The choice of solvent can influence selectivity. Acetonitrile has been reported to provide better selectivity for mono-alkylation compared to solvents like acetone.[4]
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Problem 3: Presence of Unreacted 3,4-Dihydroxybenzaldehyde in the Final Product
-
Question: After the workup, I still have a significant amount of the starting material, 3,4-dihydroxybenzaldehyde, remaining. What went wrong?
-
Answer:
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Incomplete Reaction: The reaction may not have gone to completion. This could be due to insufficient reaction time, low temperature, or the use of a weak base that did not fully deprotonate the starting material.
-
Moisture in the Reaction: The presence of water can hydrolyze the benzyl halide and consume the base, preventing the reaction from proceeding. Ensure all glassware is oven-dried and use anhydrous solvents.
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Poor Quality of Benzyl Halide: The benzyl halide may have degraded. It is advisable to use freshly opened or purified benzyl chloride or bromide.
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Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most common method is the regioselective O-alkylation of 3,4-dihydroxybenzaldehyde with a benzyl halide (e.g., benzyl chloride or benzyl bromide). This reaction is a type of Williamson ether synthesis.[1] The 4-hydroxyl group is more acidic and therefore more reactive towards alkylation under basic conditions, leading to the desired product.[2]
Q2: Why is the 4-hydroxyl group preferentially benzylated over the 3-hydroxyl group?
A2: The preferential benzylation of the 4-hydroxyl group is due to its higher acidity compared to the 3-hydroxyl group. The electron-withdrawing aldehyde group at the para position stabilizes the corresponding phenoxide ion more effectively through resonance than it does for the phenoxide at the meta position. Consequently, the 4-hydroxyl group is more readily deprotonated by a base, forming the nucleophile that attacks the benzyl halide.
Q3: What are the typical side products in this synthesis?
A3: The main side products include:
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3,4-bis(Benzyloxy)benzaldehyde: This results from the alkylation of both hydroxyl groups.[4]
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3-(Benzyloxy)-4-hydroxybenzaldehyde (Isomer): While less favored, some benzylation at the 3-position can occur, leading to the isomeric product.
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Benzyl alcohol: Formed from the hydrolysis of the benzyl halide if water is present in the reaction mixture.
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Dibenzyl ether: Can be formed by the reaction of benzyl alcohol with benzyl halide under basic conditions.
Q4: What purification methods are recommended for this compound?
A4: The crude product is typically purified by:
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Recrystallization: This is an effective method for removing impurities if the crude product is a solid. Solvents like ethanol or mixtures of ethyl acetate and hexanes are commonly used.[5]
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Column Chromatography: Silica gel column chromatography is often used to separate the desired mono-benzylated product from the starting material, the di-benzylated byproduct, and other impurities.[2] A typical eluent system would be a mixture of ethyl acetate and hexanes.
Data Presentation
Table 1: Comparison of Reaction Conditions for Selective Benzylation of 3,4-Dihydroxybenzaldehyde
| Entry | Benzylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzyl chloride | NaHCO(_3), NaI | DMF | 40 | 20 | 71 | [2] |
| 2 | Benzyl chloride | K(_2)CO(_3), NaI | DMF | Room Temp | 144 | 67 (9:1 mixture of isomers) | [2] |
| 3 | Benzyl bromide | K(_2)CO(_3) | Ethanol | Reflux | 14 | 87.4 (for 4-(benzyloxy)benzaldehyde from 4-hydroxybenzaldehyde) | [5] |
| 4 | 4-Nitrobenzyl bromide | K(_2)CO(_3) | DMF | 100 | 3 | 74 (for 4-(4-nitrobenzyloxy)benzaldehyde from 4-hydroxybenzaldehyde) | [6] |
Note: Yields can vary based on the specific substrate and reaction scale.
Experimental Protocols
Key Experiment: Selective Benzylation of 3,4-Dihydroxybenzaldehyde [2]
-
Reactant Preparation: To a solution of 3,4-dihydroxybenzaldehyde (approx. 1.0 mmol) in DMF (5 mL), add sodium bicarbonate (NaHCO(_3), approx. 1.5 mmol), benzyl chloride (approx. 2.0 mmol), and sodium iodide (NaI, approx. 0.3 mmol).
-
Reaction Execution: The resulting mixture is stirred at 40°C for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, add 10% aqueous HCl (10 mL) to the reaction mixture.
-
Extraction: Extract the aqueous solution with ethyl acetate (3 x 10 mL).
-
Washing and Drying: Combine the organic fractions, wash with brine (10 mL), and dry over anhydrous MgSO(_4).
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Purification: Evaporate the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography using a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a colorless solid.
Visualizations
Caption: Main reaction pathway for the synthesis of this compound.
Caption: Common side reaction leading to the formation of a di-benzylated byproduct.
Caption: A logical workflow for troubleshooting low product yield in the synthesis.
References
- 1. Williamson_ether_synthesis [chemeurope.com]
- 2. Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates - Google Patents [patents.google.com]
- 5. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Optimizing reaction conditions for the synthesis of 4-(Benzyloxy)-3-hydroxybenzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(benzyloxy)-3-hydroxybenzaldehyde.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved through the selective O-benzylation of 3,4-dihydroxybenzaldehyde.
Question: I am getting a very low yield of the desired this compound. What are the potential causes and solutions?
Answer:
Low yields can stem from several factors related to reaction conditions and reagent purity.
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical for achieving good yields. A study on the regioselective protection of 3,4-dihydroxybenzaldehyde found that using a weaker base like sodium bicarbonate (NaHCO₃) with benzyl chloride in DMF at 40°C for 20 hours resulted in a 71% yield of the desired product.[1] Using stronger bases like potassium carbonate (K₂CO₃) can lead to a mixture of products and potentially lower the yield of the desired isomer.[1]
-
Moisture in the Reaction: The Williamson ether synthesis is sensitive to moisture, which can hydrolyze the benzylating agent and deactivate the phenoxide nucleophile. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Impure Starting Materials: Impurities in the 3,4-dihydroxybenzaldehyde or benzyl chloride can lead to side reactions and lower the yield. It is advisable to use high-purity reagents.
Question: My final product is contaminated with byproducts. How can I identify and minimize them?
Answer:
The most common byproducts in this synthesis are the 3-(benzyloxy)-4-hydroxybenzaldehyde isomer and the 3,4-bis(benzyloxy)benzaldehyde.
-
Identification: Thin Layer Chromatography (TLC) is a useful technique to monitor the reaction progress and identify the presence of byproducts. The desired product, the starting material, and the byproducts will likely have different Rf values. 1H-NMR spectroscopy can also be used to identify the different isomers.[1]
-
Minimizing Byproduct Formation:
-
3-(Benzyloxy)-4-hydroxybenzaldehyde: The formation of this isomer is influenced by the reaction conditions. The 4-hydroxyl group is more acidic and sterically less hindered, making it more reactive. Using milder reaction conditions can enhance the selectivity for the 4-position.[1][2]
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3,4-bis(benzyloxy)benzaldehyde: This byproduct forms when both hydroxyl groups react with the benzylating agent. To minimize its formation, use a stoichiometric amount of benzyl chloride (or a slight excess) relative to the 3,4-dihydroxybenzaldehyde. Adding the benzyl chloride slowly to the reaction mixture can also help.
-
Question: I am having difficulty purifying the final product. What are the recommended methods?
Answer:
Purification of this compound typically involves column chromatography or recrystallization.
-
Column Chromatography: Flash chromatography on silica gel is an effective method for separating the desired product from the starting material and byproducts.[1] A common eluent system is a mixture of ethyl acetate and hexanes.[1]
-
Recrystallization: If the product is obtained as a solid, recrystallization can be an effective purification method. The choice of solvent will depend on the solubility of the product and impurities.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the synthesis of this compound from 3,4-dihydroxybenzaldehyde and benzyl chloride?
A1: The reaction is a Williamson ether synthesis.[3][4][5] It proceeds via an Sₙ2 mechanism where the phenoxide ion, formed by the deprotonation of a hydroxyl group on 3,4-dihydroxybenzaldehyde by a base, acts as a nucleophile and attacks the electrophilic carbon of benzyl chloride, displacing the chloride ion.[4]
Q2: Why is the 4-hydroxyl group preferentially benzylated over the 3-hydroxyl group?
A2: The regioselectivity for the 4-position is generally attributed to the higher acidity of the 4-hydroxyl group compared to the 3-hydroxyl group. This is due to the electron-withdrawing effect of the aldehyde group, which is para to the 4-hydroxyl and meta to the 3-hydroxyl. The more acidic proton is more readily removed by the base, leading to the preferential formation of the 4-phenoxide.
Q3: Can I use other benzylating agents besides benzyl chloride?
A3: Yes, other benzylating agents with good leaving groups, such as benzyl bromide or benzyl tosylate, can also be used. The reactivity may vary, and reaction conditions might need to be adjusted accordingly.
Data Presentation
| Starting Material | Benzylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) of this compound | Reference |
| 3,4-Dihydroxybenzaldehyde | Benzyl chloride | NaHCO₃ | DMF | 40 | 20 | 71 | [1] |
| 3,4-Dihydroxybenzaldehyde | Benzyl chloride | K₂CO₃ | DMF | Room Temp | 144 | 67 (as a 9:1 mixture with the 3-isomer) | [1] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound [1]
Materials:
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3,4-Dihydroxybenzaldehyde
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Benzyl chloride
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Sodium bicarbonate (NaHCO₃)
-
Sodium iodide (NaI)
-
Dimethylformamide (DMF), anhydrous
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Ethyl acetate (EtOAc)
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Hexanes
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Heating mantle or oil bath
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Separatory funnel
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Rotary evaporator
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Silica gel for column chromatography
Procedure:
-
To a solution of 3,4-dihydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add sodium bicarbonate (1.5 eq) and a catalytic amount of sodium iodide.
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Stir the mixture at room temperature for 10-15 minutes.
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Add benzyl chloride (1.1 eq) dropwise to the reaction mixture.
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Heat the reaction mixture to 40°C and stir for 20 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers and wash with water and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
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Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
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Collect the fractions containing the desired product and concentrate to obtain this compound as a solid.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in the synthesis.
References
Technical Support Center: Purification of 4-(Benzyloxy)-3-hydroxybenzaldehyde
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of 4-(Benzyloxy)-3-hydroxybenzaldehyde. Below you will find troubleshooting guides and frequently asked questions to address specific issues encountered during experimental procedures.
Troubleshooting Guides
This section addresses common problems encountered during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Recrystallization Issues
Question: My recrystallization of this compound is resulting in a low yield. What are the potential causes and how can I improve it?
Answer: Low recovery during recrystallization is a common issue. Here are several potential causes and corresponding troubleshooting steps:
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High Solubility in the Chosen Solvent: The compound may be too soluble in the recrystallization solvent, even at lower temperatures.
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Solution: Experiment with different solvent systems. Based on literature for similar compounds, mixtures of ethyl acetate and hexanes, or acetone and hexanes have been used for chromatographic purification and could be adapted for recrystallization.[1][2] Try starting with a solvent in which the compound is sparingly soluble at room temperature but readily soluble when heated.
-
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Precipitation of Impurities along with the Product: If impurities have similar solubility profiles, they may co-precipitate with your desired compound.
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Solution: Try a different solvent system for recrystallization. It is also beneficial to ensure the preceding reaction work-up was effective in removing the bulk of impurities. A hot filtration step after dissolving the crude product can help remove insoluble impurities.
-
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Formation of an Oil instead of Crystals: The presence of impurities can sometimes inhibit crystal lattice formation, causing the product to "oil out."
-
Solution: Try to redissolve the oil in a minimal amount of hot solvent and then cool the solution more slowly. Scratching the inside of the flask with a glass rod at the solvent line can sometimes induce crystallization. Seeding the solution with a small crystal of pure product, if available, is also a highly effective method.
-
Column Chromatography Issues
Question: I am observing poor separation of this compound from impurities during column chromatography. What can I do to improve this?
Answer: Poor separation during column chromatography can be attributed to several factors:
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Inappropriate Solvent System: The polarity of the eluent may be too high or too low, resulting in either co-elution of compounds or the desired product not moving from the origin.
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Solution: Systematically vary the solvent system. For this compound, solvent systems such as 20% ethyl acetate in hexanes and 15% acetone in hexanes have been reported to be effective.[1][2] Utilize thin-layer chromatography (TLC) to test various solvent mixtures to find the optimal system that provides good separation between your product and impurities before running the column.
-
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Column Overloading: Applying too much crude material to the column can lead to broad, overlapping bands.
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Solution: As a general guideline, the amount of crude material should be approximately 1-2% of the weight of the silica gel used for optimal separation.
-
-
Compound Tailing: The phenolic hydroxyl group in this compound can interact strongly with the acidic silica gel, leading to tailing of the spot on TLC and the band on the column.
-
Solution: To mitigate this, you can add a small amount (0.5-1%) of a modifier like acetic acid to the eluent to suppress this interaction and achieve sharper peaks.
-
Product Stability Issues
Question: My purified this compound appears to be decomposing over time, indicated by a color change. What could be the cause and how can I prevent it?
Answer: Aldehydes, especially those with hydroxyl groups, can be susceptible to oxidation.
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Oxidation: The aldehyde functional group can be oxidized to a carboxylic acid, and the phenol group can also be susceptible to oxidation, which often results in the formation of colored impurities.
-
Solution: Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place. Using amber-colored vials can help prevent light-induced degradation. If the compound is intended for long-term storage, keeping it in a freezer is recommended.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after the synthesis of this compound?
A1: The most common impurities are typically unreacted starting materials, such as 3,4-dihydroxybenzaldehyde and the benzylating agent (e.g., benzyl bromide). Additionally, the isomeric product, 3-(benzyloxy)-4-hydroxybenzaldehyde, can be formed, as well as the dibenzylated product, 3,4-bis(benzyloxy)benzaldehyde.
Q2: What is a typical melting point for pure this compound?
A2: The reported melting point for this compound is in the range of 118-120°C.[2] A broad melting range or a melting point significantly lower than this can be an indication of impurities.
Q3: Can I use an acid/base wash to purify my crude product?
A3: Yes, an aqueous work-up is a crucial first step in purification. Washing the organic layer containing the crude product with a mild base, such as a saturated sodium bicarbonate solution, can help remove any unreacted acidic starting materials or byproducts. A subsequent wash with brine can help remove any remaining water-soluble impurities.
Q4: Is it possible to purify this compound by sublimation?
A4: While sublimation has been noted as a purification technique for some hydroxybenzaldehydes, its effectiveness for this compound would depend on its thermal stability and vapor pressure.[3] Given its relatively higher molecular weight, it may require high vacuum and temperature, which could risk decomposition. It is a less common method compared to chromatography and recrystallization for this type of molecule.
Data Presentation
Table 1: Reported Purification Methods and Yields for this compound and Related Compounds.
| Compound | Purification Method | Solvent System | Yield | Reference |
| This compound | Column Chromatography | 20% EtOAc/hexanes | 71% | [2] |
| This compound | Column Chromatography | 15% acetone/hexanes | 75% | [2] |
| 4-(3,4-Dichlorobenzyloxy)-3-hydroxybenzaldehyde | Column Chromatography | 15% EtOAc/hexanes | 68% | [1][2] |
| 4-(Benzyloxy)-2-hydroxybenzaldehyde | Column Chromatography | Dichloromethane | Not Specified | [4] |
Experimental Protocols
General Protocol for Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexanes).
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed bed. Drain the excess solvent until it is just above the silica level.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column bed.
-
Elution: Begin eluting with the starting solvent mixture (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes). Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: A troubleshooting decision tree for common purification issues.
References
Technical Support Center: Purification of 4-(Benzyloxy)-3-hydroxybenzaldehyde
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of impurities from 4-(Benzyloxy)-3-hydroxybenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound typically involves the reaction of 3,4-dihydroxybenzaldehyde with a benzylating agent. Consequently, the most common impurities include:
-
Unreacted Starting Materials: 3,4-dihydroxybenzaldehyde and benzyl bromide (or benzyl chloride).
-
Regioisomer: 3-Benzyloxy-4-hydroxybenzaldehyde, which can form due to the presence of two phenolic hydroxyl groups.
-
Over-benzylated Byproduct: 3,4-Bis(benzyloxy)benzaldehyde.
-
Solvent Residues: Residual solvents from the reaction or initial work-up, such as DMF or acetone.
Q2: How can I effectively monitor the purity of my this compound sample?
A2: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the purity of your product. A typical mobile phase for TLC analysis is a mixture of ethyl acetate and hexanes. High-Performance Liquid Chromatography (HPLC) can provide a more quantitative assessment of purity.
Q3: What are the primary methods for purifying crude this compound?
A3: The two most effective and commonly used purification techniques are recrystallization and column chromatography. The choice between these methods often depends on the nature and quantity of the impurities.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Recrystallization Issues
Question: My attempt to recrystallize this compound resulted in a low yield. What could be the cause and how can I improve it?
Answer: Low recovery during recrystallization is a common issue. Here are some potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| High Solubility in the Chosen Solvent | The compound may be too soluble in the solvent, even at cool temperatures. Solution: Experiment with different solvent systems. A mixture of ethyl acetate and hexanes, or toluene, can be effective. |
| Incomplete Precipitation | The solution may not have been sufficiently cooled or given enough time for complete crystallization. Solution: Ensure the solution is cooled to a low temperature (e.g., in an ice bath) and allow sufficient time for crystallization. Gently scratching the inside of the flask with a glass rod can sometimes induce crystallization. |
| Excess Solvent Used | Using too much solvent to dissolve the crude product will result in a lower yield upon cooling. Solution: Use the minimum amount of hot solvent required to fully dissolve the crude material to ensure the solution is saturated. |
Column Chromatography Issues
Question: I am observing poor separation of this compound from its impurities during column chromatography. How can I optimize the separation?
Answer: Poor separation on a column can be attributed to several factors:
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent System | The polarity of the mobile phase may not be optimal for separating the desired compound from impurities. Solution: Systematically vary the ratio of your solvents (e.g., ethyl acetate/hexanes) based on TLC analysis to achieve better separation between the spots corresponding to your product and the impurities. |
| Improper Column Packing | An unevenly packed column will lead to channeling and poor separation. Solution: Ensure the silica gel is packed uniformly as a slurry in the initial mobile phase. Gently tapping the column during packing can help settle the silica gel and remove air bubbles. |
| Column Overloading | Applying too much crude material to the column results in broad, overlapping bands. Solution: A general guideline is to load an amount of crude material that is 1-2% of the weight of the silica gel. |
| Compound Tailing | The phenolic hydroxyl group can interact with the acidic silica gel, causing the compound's band to streak or "tail." Solution: Add a small amount (0.5-1%) of a modifier like acetic acid to the mobile phase to suppress this interaction. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In a flask, add the crude this compound. Heat a suitable solvent or solvent mixture (e.g., ethyl acetate/hexanes, toluene) and add the minimum amount of the hot solvent to the flask with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography of this compound
-
Prepare the Column: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexanes).
-
Prepare the Sample: Dissolve the crude this compound in a minimum amount of the chromatography solvent or a slightly more polar solvent. Alternatively, adsorb the crude material onto a small amount of silica gel.
-
Load the Column: Carefully apply the prepared sample to the top of the silica gel bed.
-
Elution: Begin eluting the column with a solvent system of low polarity (e.g., 10% ethyl acetate in hexanes). Gradually increase the polarity of the mobile phase (e.g., to 20-30% ethyl acetate in hexanes) to elute the compounds. The elution order is typically the over-benzylated byproduct first, followed by the desired product, and then the more polar impurities like the starting material.
-
Collect Fractions: Collect the eluent in a series of fractions.
-
Analyze Fractions: Monitor the composition of the fractions using TLC.
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Purity Achieved | Typical Yield | Primary Impurities Removed |
| Recrystallization | >98% | 60-80% | Unreacted starting materials, minor byproducts |
| Column Chromatography | >99% | 70-90% | Regioisomer, over-benzylated byproduct, starting materials |
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Relationship between impurity types and recommended purification methods.
Technical Support Center: Regioselective Benzylation of 3,4-Dihydroxybenzaldehyde
Welcome to the technical support center for the regioselective benzylation of 3,4-dihydroxybenzaldehyde. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving the selectivity of this important synthetic transformation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to guide your experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is the regioselective benzylation of 3,4-dihydroxybenzaldehyde challenging?
The primary challenge lies in differentiating between the two hydroxyl groups at the C3 and C4 positions. The pKa values of the two phenolic hydroxyls are very similar, leading to the potential for non-selective alkylation and the formation of a mixture of products: 3-O-benzyl, 4-O-benzyl, and 3,4-di-O-benzyl ethers. The desired product is often the 4-O-benzyl-3-hydroxybenzaldehyde, which is a key intermediate in the synthesis of various pharmaceuticals and natural products.
Q2: What is the key principle for achieving high regioselectivity for 4-O-benzylation?
The selectivity of the benzylation reaction is primarily controlled by the relative acidity of the two phenolic hydroxyl groups.[1][2] The hydroxyl group at the C4 position is para to the electron-withdrawing aldehyde group, making it more acidic and thus more readily deprotonated than the hydroxyl group at the C3 position, which is meta to the aldehyde. By carefully selecting the base and reaction conditions, it is possible to selectively deprotonate the 4-hydroxyl group and favor its subsequent reaction with a benzylating agent.
Q3: What are the most common side products in this reaction?
The most common side products are the 3-O-benzyl-4-hydroxybenzaldehyde isomer and the 3,4-di-O-benzylbenzaldehyde. Over-alkylation to the di-substituted product can be a significant issue if the reaction conditions are too harsh or if an excess of the benzylating agent and base are used.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Monobenzylated Product | - Incomplete reaction. | - Increase reaction time or temperature moderately. - Add a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) to promote the reaction with benzyl chloride.[3] |
| - Suboptimal base or solvent. | - Switch to a milder base like sodium bicarbonate (NaHCO₃) or cesium bicarbonate (CsHCO₃).[2][4] - Use acetonitrile as the solvent, which has been shown to improve selectivity compared to acetone.[3] | |
| Poor Regioselectivity (Significant amount of 3-O-benzyl isomer) | - Base is too strong, leading to non-selective deprotonation. | - Use a weaker base such as NaHCO₃.[2] - Employing milder reaction conditions (e.g., lower temperature) can enhance selectivity. |
| - Steric hindrance is not being effectively utilized. | - While less common for this substrate, consider bulky benzylating agents if standard methods fail. | |
| Formation of Di-benzylated Product | - Excess of benzylating agent or base. | - Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the benzylating agent. - Ensure the amount of base is not in large excess. |
| - Reaction conditions are too harsh (high temperature, long reaction time). | - Reduce the reaction temperature and monitor the reaction progress closely by TLC or HPLC to stop it once the starting material is consumed. | |
| Reaction Not Proceeding | - Inactive benzylating agent. | - Use freshly distilled or high-purity benzyl halide. |
| - Insufficiently strong base for initial deprotonation. | - While weaker bases are recommended for selectivity, ensure the chosen base is capable of deprotonating the phenolic hydroxyl group. Potassium carbonate (K₂CO₃) is a viable option, though potentially less selective than bicarbonates.[2] |
Quantitative Data Summary
The following tables summarize the impact of different reaction conditions on the yield and regioselectivity of the monobenzylation of 3,4-dihydroxybenzaldehyde.
Table 1: Effect of Base and Solvent on Benzylation with Benzyl Chloride
| Base | Solvent | Additive | Temperature (°C) | Time (h) | Yield of 4-O-benzyl isomer (%) | Ratio (4-O- / 3-O-) | Reference |
| K₂CO₃ | DMF | NaI | Room Temp. | 144 | 67 | 9:1 | [2] |
| NaHCO₃ | DMF | NaI | 40 | 20 | 71 | >95:5 (single isomer isolated) | [2] |
| K₂CO₃ | Acetone | KI | 40-80 | - | ~50 (HPLC area) | - | [3] |
| NaHCO₃ | Acetonitrile | - | Reflux | 16 | 68-70 (isolated) | - | [3] |
| KF | Acetonitrile | - | Reflux | 16-21 | 67 (isolated) | - | [3] |
Table 2: Yields with Various Benzylating Agents
Reaction Conditions: NaHCO₃, NaI, DMF, 40°C, 20h.[2]
| Protecting Group | Yield of 4-O-protected product (%) |
| Benzyl | 71 |
| p-Methoxybenzyl | 75 |
| o-Nitrobenzyl | 72 |
| 2,6-Dichlorobenzyl | 69 |
| 3,4-Dichlorobenzyl | 68 |
| Allyl | 70 |
| Propargyl | 70 |
Experimental Protocols
Protocol 1: Regioselective 4-O-Benzylation using Sodium Bicarbonate [2]
This protocol describes a reliable method for the selective benzylation of the 4-hydroxyl group of 3,4-dihydroxybenzaldehyde.
Materials:
-
3,4-Dihydroxybenzaldehyde
-
Benzyl chloride
-
Sodium bicarbonate (NaHCO₃)
-
Sodium iodide (NaI)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Deionized water
-
Brine
Procedure:
-
To a solution of 3,4-dihydroxybenzaldehyde (1.0 eq) in DMF, add sodium bicarbonate (2.0 eq) and a catalytic amount of sodium iodide (0.1 eq).
-
Add benzyl chloride (1.1 eq) to the mixture.
-
Heat the reaction mixture to 40°C and stir for 20 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexanes gradient to yield 4-benzyloxy-3-hydroxybenzaldehyde as a colorless solid.
Diagrams
Caption: Experimental workflow for the regioselective 4-O-benzylation.
References
Stability issues of 4-(Benzyloxy)-3-hydroxybenzaldehyde under different conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-(Benzyloxy)-3-hydroxybenzaldehyde. The information is intended for researchers, scientists, and professionals in drug development who may encounter stability-related issues during their experiments.
Troubleshooting Guides & FAQs
This section addresses specific issues that users might encounter. The answers are based on available data for structurally similar compounds and general principles of chemical stability.
Q1: I am observing a change in the color of my solid this compound sample over time. What could be the cause?
A1: A color change in your solid sample, likely to a yellowish or brownish hue, can be an indication of degradation. This is often due to oxidation or photodegradation. Aromatic aldehydes, especially those with hydroxyl groups, can be sensitive to air and light.[1][2] To minimize this, it is recommended to store the compound in a tightly sealed container, under an inert atmosphere (like argon or nitrogen), and protected from light.[3]
Q2: My solution of this compound in an organic solvent has turned cloudy. What is happening?
A2: Cloudiness in a solution can suggest several possibilities. It might be due to the formation of insoluble degradation products. Alternatively, if the solvent is not perfectly dry, the compound could be hydrolyzing, or its solubility might be decreasing due to a change in temperature. Ensure you are using a dry solvent and that the storage temperature for the solution is appropriate.
Q3: I am seeing unexpected peaks in the HPLC chromatogram of my sample. Could these be degradation products?
A3: Yes, the appearance of new peaks in an HPLC analysis is a strong indicator of degradation. Based on the structure of this compound, potential degradation products could arise from the oxidation of the aldehyde group to a carboxylic acid (forming 4-(Benzyloxy)-3-hydroxybenzoic acid) or cleavage of the benzyl ether.[4] To confirm this, a forced degradation study can be performed to intentionally generate these degradation products and compare their retention times with the unknown peaks in your sample.
Q4: What are the optimal storage conditions to ensure the long-term stability of this compound?
A4: For long-term stability, this compound should be stored in a cool, dry, and dark place.[1][5] The container should be tightly sealed to prevent exposure to air and moisture. For added protection, especially for reference standards, storage under an inert gas is recommended.
Predicted Stability Profile
While specific quantitative stability data for this compound is limited in publicly available literature, the following table summarizes the expected stability under various stress conditions based on the behavior of similar aromatic aldehydes and general chemical principles.[6][7][8]
| Condition | Expected Stability | Potential Degradation Products |
| Acidic (e.g., 0.1 M HCl) | Likely to be relatively stable, but prolonged exposure may lead to some degradation. | Potential for hydrolysis of the benzyl ether. |
| Basic (e.g., 0.1 M NaOH) | Susceptible to degradation, especially at elevated temperatures. The phenolic hydroxyl group can be deprotonated, potentially increasing susceptibility to oxidation. | Oxidation products, and potential for Cannizzaro reaction. |
| Oxidative (e.g., 3% H₂O₂) | Highly susceptible to oxidation. The aldehyde group is readily oxidized to a carboxylic acid. | 4-(Benzyloxy)-3-hydroxybenzoic acid. |
| Thermal (e.g., 60°C) | Generally stable at moderate temperatures in solid form if protected from air and light. Stability decreases at higher temperatures. | Increased rate of oxidation and other degradation pathways. |
| Photolytic (UV/Vis light) | Susceptible to degradation upon exposure to light, especially UV light.[6] | Complex mixture of degradation products due to radical reactions. |
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and develop a stability-indicating analytical method.[6][8][9]
Objective: To generate degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% solution
-
HPLC-grade methanol and water
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
At appropriate time intervals (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Keep the solution at 60°C for 24 hours.
-
At appropriate time intervals, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At appropriate time intervals, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in an oven at 60°C for 7 days.
-
At the end of the study, dissolve the sample in methanol and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (1 mg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.[6]
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the exposed and control samples by HPLC.
-
-
HPLC Analysis: Analyze all samples using a suitable stability-indicating HPLC method. The method should be capable of separating the parent compound from all generated degradation products.
Visualizations
The following diagrams illustrate the predicted degradation pathways and a general workflow for stability testing.
Caption: Predicted degradation pathways of this compound.
Caption: General workflow for conducting a forced degradation study.
References
- 1. lobachemie.com [lobachemie.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. SOP for Forced Degradation Study [m-pharmainfo.com]
Technical Support Center: Characterization of 4-(Benzyloxy)-3-hydroxybenzaldehyde
Welcome to the technical support center for the characterization of 4-(Benzyloxy)-3-hydroxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis, purification, and analysis of this compound.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the experimental workflow for this compound, offering solutions and preventative measures in a user-friendly question-and-answer format.
Synthesis
Question 1: My reaction yield is low. What are the potential causes and how can I improve it?
Answer: Low yields in the synthesis of this compound, typically prepared via Williamson ether synthesis from 3,4-dihydroxybenzaldehyde (protocatechualdehyde) and benzyl bromide, can stem from several factors:
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Incomplete Deprotonation: The phenolic hydroxyl group must be deprotonated to form the phenoxide, which then acts as a nucleophile. Incomplete deprotonation will result in unreacted starting material.
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Solution: Ensure the base used (e.g., potassium carbonate, sodium hydride) is fresh, anhydrous, and used in a slight excess (typically 1.1-1.5 equivalents). The choice of a stronger base like sodium hydride may improve deprotonation but can also lead to side reactions if not handled carefully.
-
-
Poor Quality Reagents: Benzyl bromide can degrade over time. The starting 3,4-dihydroxybenzaldehyde may contain impurities.
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Solution: Use freshly opened or purified benzyl bromide. Ensure the 3,4-dihydroxybenzaldehyde is of high purity.
-
-
Suboptimal Reaction Conditions: Reaction time and temperature play a crucial role.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is often carried out at room temperature to reflux in a suitable solvent like acetone or DMF. Optimization of these parameters may be necessary.
-
-
Side Reactions: The formation of byproducts, such as the isomeric 3-(benzyloxy)-4-hydroxybenzaldehyde or the over-benzylated 3,4-bis(benzyloxy)benzaldehyde, will consume starting materials and reduce the yield of the desired product.
Question 2: I am observing multiple spots on my TLC plate after the reaction. What are these byproducts and how can I minimize their formation?
Answer: The presence of multiple spots on a TLC plate indicates the formation of side products. The most common impurities are:
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Unreacted 3,4-dihydroxybenzaldehyde: This will typically be a very polar spot, staying close to the baseline.
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3-(Benzyloxy)-4-hydroxybenzaldehyde (Isomer): The benzylation can occur at either of the two hydroxyl groups of protocatechualdehyde. The relative acidity of the two phenolic protons influences the regioselectivity. The 4-OH is generally more acidic and therefore more likely to be deprotonated and benzylated. However, changes in reaction conditions (solvent, base, temperature) can affect this selectivity.
-
3,4-Bis(benzyloxy)benzaldehyde (Over-benzylation): If an excess of benzyl bromide and/or a strong base is used, both hydroxyl groups can be benzylated.
To minimize the formation of these byproducts:
-
Control Stoichiometry: Use a carefully measured amount of benzyl bromide (typically 1.0-1.1 equivalents) to favor mono-benzylation.
-
Choice of Base and Solvent: A milder base like potassium carbonate in a polar aprotic solvent like acetone often provides good selectivity for the 4-position.
-
Temperature Control: Running the reaction at a controlled temperature (e.g., room temperature or slightly elevated) can help improve selectivity.
Purification
Question 3: I am having difficulty separating the desired product from its isomer by column chromatography. What solvent system should I use?
Answer: Separating the 4-benzyloxy and 3-benzyloxy isomers can be challenging due to their similar polarities.
-
TLC Optimization: Before running a column, it is crucial to find an optimal solvent system using TLC that shows good separation between the product and the isomeric impurity. A common starting point for the mobile phase is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.
-
Recommended TLC Solvent System: A mixture of Hexane:Ethyl Acetate in a 7:3 or 8:2 ratio often provides good separation. The desired 4-benzyloxy isomer is generally slightly less polar and will have a higher Rf value than the 3-benzyloxy isomer.
-
-
Column Chromatography Protocol:
-
Prepare the column with silica gel using the optimized solvent system.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Question 4: My product "oiled out" during recrystallization. What should I do?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid instead of forming crystals. This can be due to several reasons:
-
High Impurity Level: The presence of significant amounts of impurities can lower the melting point of the mixture and prevent crystallization.
-
Solution: First, try to purify the compound further by column chromatography to remove the bulk of the impurities.
-
-
Inappropriate Solvent: The chosen solvent may not be ideal for crystallization.
-
Solution: Experiment with different solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, a mixed solvent system like ethanol/water or ethyl acetate/hexane can be effective. Dissolve the compound in the minimum amount of the hot, better solvent (ethanol or ethyl acetate) and then slowly add the poorer solvent (water or hexane) until the solution becomes slightly cloudy. Then, allow it to cool slowly.
-
-
Cooling Too Quickly: Rapid cooling can also lead to oiling out.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.
-
Characterization
Question 5: How can I confirm the identity and purity of my product using ¹H NMR?
Answer: ¹H NMR is a powerful tool for the characterization of this compound.
-
Expected Chemical Shifts:
-
Aldehyde Proton (-CHO): A singlet around δ 9.8 ppm.
-
Benzyl Protons (-CH₂-): A singlet around δ 5.2 ppm.
-
Aromatic Protons (Benzaldehyde Ring): Three protons exhibiting a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring.
-
Aromatic Protons (Benzyl Ring): A multiplet between δ 7.3-7.5 ppm, integrating to 5 protons.
-
Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which can vary depending on the concentration and solvent.
-
-
Distinguishing from the 3-Benzyloxy Isomer: The key to distinguishing the 4-benzyloxy isomer from the 3-benzyloxy isomer lies in the chemical shifts and coupling patterns of the aromatic protons on the benzaldehyde ring. The electronic environment of these protons is different in the two isomers, leading to distinct spectra. While a definitive assignment requires careful analysis and potentially 2D NMR techniques, subtle differences in the chemical shifts of the aromatic protons can be indicative.
Question 6: What are the expected fragments in the mass spectrum of this compound?
Answer: Electron Ionization Mass Spectrometry (EI-MS) will show a molecular ion peak and characteristic fragment ions.
-
Molecular Ion ([M]⁺): m/z = 228.
-
Key Fragments:
-
m/z = 91 ([C₇H₇]⁺): This is a very common and often the base peak for benzyl-containing compounds, corresponding to the tropylium ion.
-
m/z = 227 ([M-H]⁺): Loss of a hydrogen radical from the aldehyde group.
-
m/z = 199 ([M-CHO]⁺): Loss of the formyl group.
-
m/z = 137: This fragment can arise from the cleavage of the benzyl group.
-
Data Presentation
The following table summarizes typical quantitative data for the synthesis and characterization of this compound.
| Parameter | Typical Value | Notes |
| Synthesis | ||
| Yield | 60-80% | Dependent on reaction conditions and purity of reagents. |
| Reaction Time | 4-24 hours | Monitored by TLC. |
| Reaction Temperature | Room Temperature to Reflux | |
| Purification | ||
| TLC Rf (7:3 Hexane:EtOAc) | ~0.4 | The 3-benzyloxy isomer will have a slightly lower Rf. |
| Characterization | ||
| Melting Point | 120-122 °C | A broad melting point range may indicate impurities. |
| ¹H NMR (CDCl₃, 400 MHz) | ||
| Aldehyde Proton (s) | ~9.8 ppm | |
| Benzyl -CH₂- (s) | ~5.2 ppm | |
| Benzyl Ar-H (m) | 7.3-7.5 ppm | |
| Benzaldehyde Ar-H | ~7.0-7.4 ppm | Complex splitting pattern. |
| ¹³C NMR (CDCl₃, 100 MHz) | ||
| Aldehyde Carbonyl | ~191 ppm | |
| Aromatic Carbons | 110-155 ppm | |
| Benzyl -CH₂- | ~71 ppm | |
| Mass Spectrometry (EI) | ||
| Molecular Ion [M]⁺ | 228 m/z | |
| Base Peak | 91 m/z |
Experimental Protocols
Synthesis of this compound
-
To a solution of 3,4-dihydroxybenzaldehyde (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the suspension.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., 7:3 Hexane:Ethyl Acetate). The reaction is typically complete within 4-8 hours.
-
After completion, filter the reaction mixture to remove the potassium carbonate.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
Purification by Column Chromatography
-
Prepare a slurry of silica gel in the chosen eluent (e.g., 8:2 Hexane:Ethyl Acetate).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield the purified this compound.
Characterization by ¹H NMR Spectroscopy
-
Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Acquire the ¹H NMR spectrum on a spectrometer.
-
Process the data (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals and analyze the chemical shifts and coupling constants to confirm the structure.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Alternative synthetic routes for 4-(Benzyloxy)-3-hydroxybenzaldehyde to improve yield
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(benzyloxy)-3-hydroxybenzaldehyde. Our goal is to help you improve reaction yields and overcome common experimental challenges.
Alternative Synthetic Routes: Data Summary
The following table summarizes various synthetic routes to this compound, highlighting their reported yields and key reaction conditions. This allows for a quick comparison of the available methods to select the most suitable one for your research needs.
| Route Number | Starting Material | Brief Description of Method | Reported Yield (%) | Reference |
| 1 | 3,4-Dihydroxybenzaldehyde (Protocatechuic Aldehyde) | Selective 4-O-benzylation using benzyl chloride, NaHCO₃, and NaI in DMF. | 71% | [1][2] |
| 2 | Vanillin | Demethylation followed by selective 4-O-benzylation. | Yield not directly reported, multi-step process. | [3] |
| 3 | Isovanillin | Direct O-benzylation of the 4-hydroxyl group. | High (exact yield not specified). | [4] |
| 4 | 4-(Benzyloxy)-3-hydroxyacetophenone | Baeyer-Villiger oxidation to insert an oxygen atom and form the aldehyde. | Yield dependent on substrate and conditions. | [5][6] |
| 5 | 4-(Benzyloxy)phenol | Formylation via Reimer-Tiemann or Duff reaction. | Generally low to moderate yields. | [7][8] |
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions.
Route 1: Selective 4-O-Benzylation of Protocatechuic Aldehyde
Issue 1: Low Yield of the Desired Product
-
Potential Cause 1: Incomplete reaction.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the temperature. Ensure all reagents are of high purity and are added in the correct stoichiometric ratios.
-
-
Potential Cause 2: Formation of byproducts.
-
Solution: The primary byproducts are the 3-O-benzylated isomer and the 3,4-di-benzylated product. To minimize their formation, use a mild base like sodium bicarbonate (NaHCO₃) to selectively deprotonate the more acidic 4-hydroxyl group. Avoid using strong bases which can deprotonate both hydroxyl groups.[1]
-
-
Potential Cause 3: Decomposition of reagents or product.
-
Solution: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phenolic compounds. Maintain the recommended reaction temperature, as excessive heat can lead to decomposition.
-
Issue 2: Difficulty in Separating the Product from Isomeric Byproducts
-
Potential Cause: Similar polarities of the 4-O-benzyl and 3-O-benzyl isomers.
-
Solution: Purification can be achieved by column chromatography on silica gel. A solvent system of ethyl acetate and hexanes is effective for separating the isomers.[1] Careful optimization of the solvent gradient is crucial for achieving good separation. Recrystallization from a suitable solvent system can also be employed for further purification.
-
Issue 3: Formation of a Dark-Colored Reaction Mixture
-
Potential Cause: Oxidation of phenolic compounds.
-
Solution: As mentioned, performing the reaction under an inert atmosphere is critical. The use of degassed solvents can also help to minimize oxidation. The addition of a small amount of a reducing agent, such as sodium bisulfite, during workup can sometimes help to decolorize the solution.
-
Frequently Asked Questions (FAQs)
Route 1: Selective 4-O-Benzylation of Protocatechuic Aldehyde
-
Q1: Why is the 4-hydroxyl group preferentially benzylated over the 3-hydroxyl group?
-
A1: The 4-hydroxyl group is more acidic than the 3-hydroxyl group due to the electron-withdrawing effect of the para-aldehyde group, which stabilizes the corresponding phenoxide ion through resonance. A mild base will therefore selectively deprotonate the 4-OH group, leading to preferential benzylation at this position.[1]
-
-
Q2: What is the role of sodium iodide (NaI) in the reaction?
-
A2: Sodium iodide acts as a catalyst via the Finkelstein reaction. It reacts with benzyl chloride to form benzyl iodide in situ. Benzyl iodide is a more reactive alkylating agent than benzyl chloride, thus accelerating the rate of the Williamson ether synthesis.
-
-
Q3: Can other bases be used instead of sodium bicarbonate?
-
A3: While other bases can be used, mild bases are recommended to ensure regioselectivity. Potassium carbonate (K₂CO₃) can also be used, but it may lead to a slightly higher proportion of the di-benzylated byproduct. Strong bases like sodium hydride (NaH) or sodium hydroxide (NaOH) are generally not recommended as they can lead to a loss of selectivity.
-
-
Q4: What is the best way to purify the final product?
-
A4: The most effective method for purification is column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.[1] Following chromatography, recrystallization can be performed to obtain a highly pure product.
-
Experimental Protocols
Route 1: Selective 4-O-Benzylation of 3,4-Dihydroxybenzaldehyde [1]
-
Preparation: In a round-bottom flask, dissolve 3,4-dihydroxybenzaldehyde (1.0 mmol) in dimethylformamide (DMF, 5 mL).
-
Reagent Addition: To the solution, add sodium bicarbonate (NaHCO₃, 1.5 mmol), benzyl chloride (2.0 mmol), and sodium iodide (NaI, 0.3 mmol).
-
Reaction: Stir the resulting mixture at 40°C for 24 hours.
-
Work-up: After cooling to room temperature, add 10% aqueous HCl (10 mL) to the reaction mixture. Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic fractions, wash with brine (10 mL), and dry over anhydrous magnesium sulfate (MgSO₄). Evaporate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel (20% ethyl acetate in hexanes) to yield this compound.
Visualizations
Synthetic Pathways
Caption: Alternative synthetic routes to this compound.
Experimental Workflow for Route 1
Caption: Experimental workflow for the selective 4-O-benzylation of protocatechuic aldehyde.
Logical Relationship for Troubleshooting Low Yield
Caption: Troubleshooting guide for low yield in the synthesis of this compound.
References
- 1. brainly.in [brainly.in]
- 2. researchgate.net [researchgate.net]
- 3. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 4. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 5. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 6. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting guide for scaling up 4-(Benzyloxy)-3-hydroxybenzaldehyde production
This guide provides troubleshooting support for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-(Benzyloxy)-3-hydroxybenzaldehyde.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Why is my yield of this compound consistently low?
Low yields can stem from several factors, primarily related to reaction conditions and reagent quality. The regioselective benzylation of 3,4-dihydroxybenzaldehyde is a critical step, and sub-optimal conditions can lead to the formation of undesired side products.
Possible Causes & Solutions:
-
Incorrect Base Selection: The choice of base is crucial for achieving high regioselectivity. Stronger bases can lead to the formation of the undesired 3-benzyloxy-4-hydroxybenzaldehyde isomer and the dibenzylated product. Weaker bases, such as sodium bicarbonate (NaHCO₃), have been shown to improve the regioselectivity and yield of the desired 4-benzyloxy isomer.[1]
-
Sub-optimal Reaction Temperature: Higher temperatures can promote the formation of side products. A moderate temperature of around 40°C is often recommended for this reaction.[1]
-
Moisture in Reagents or Solvents: The presence of water can hydrolyze the benzyl halide and affect the efficiency of the reaction. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Purity of Starting Materials: Impurities in the 3,4-dihydroxybenzaldehyde or benzyl chloride can lead to side reactions and lower yields. Use reagents of high purity.
-
Inefficient Reaction Monitoring: Failure to monitor the reaction progress can lead to incomplete conversion or excessive side product formation. Thin-layer chromatography (TLC) is a simple and effective method to track the consumption of the starting material and the formation of the product.[2]
2. I am observing significant amounts of side products. How can I minimize their formation?
The primary side products in this synthesis are the 3-benzyloxy-4-hydroxybenzaldehyde isomer and the 3,4-dibenzyloxybenzaldehyde.
Strategies to Minimize Side Products:
-
Optimize the Base: As mentioned, using a milder base like sodium bicarbonate can significantly enhance the selectivity for the 4-hydroxyl group.[1]
-
Control Stoichiometry: Use a slight excess of 3,4-dihydroxybenzaldehyde relative to benzyl chloride to minimize the formation of the dibenzylated product.
-
Reaction Time: Monitor the reaction closely by TLC. Stopping the reaction once the starting material is consumed can prevent the formation of further side products.
-
Choice of Solvent: Dimethylformamide (DMF) is a commonly used solvent for this reaction.[1][3] Ensure it is anhydrous to prevent side reactions.
3. What is the best way to purify this compound, especially at a larger scale?
Purification can be challenging due to the similar polarities of the desired product and the isomeric byproduct.
Purification Methods:
-
Column Chromatography: Silica gel column chromatography is effective for separating the desired product from impurities.[1] A solvent system of ethyl acetate and hexanes is commonly used.
-
Recrystallization: Recrystallization can be an effective method for purification, especially at a larger scale. Suitable solvent systems include ethyl acetate/hexanes or toluene.
-
Work-up Procedure: A thorough aqueous work-up is essential to remove the base and other inorganic salts before chromatographic purification.
Data Presentation
Table 1: Comparison of Reaction Conditions for Regioselective Benzylation of 3,4-Dihydroxybenzaldehyde
| Base | Solvent | Temperature (°C) | Reaction Time | Yield of this compound | Key Observations | Reference |
| K₂CO₃ | DMF | Room Temp | 6 days | 67% (as a 9:1 mixture with the 3-isomer) | Slow reaction, formation of isomeric byproduct. | [1] |
| NaHCO₃ | DMF | 40 | 20 hours | 71% (single isomer isolated) | Faster reaction, higher regioselectivity. | [1] |
Experimental Protocols
Detailed Methodology for Scale-up Synthesis of this compound
This protocol is designed for a multi-gram scale synthesis.
Materials:
-
3,4-Dihydroxybenzaldehyde
-
Benzyl chloride
-
Sodium bicarbonate (NaHCO₃)
-
Sodium iodide (NaI)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a properly sized, oven-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add 3,4-dihydroxybenzaldehyde (1.0 equivalent).
-
Addition of Reagents: Add anhydrous DMF to dissolve the starting material. Then, add sodium bicarbonate (1.5 equivalents) and a catalytic amount of sodium iodide (0.1 equivalents).
-
Addition of Benzyl Chloride: Slowly add benzyl chloride (1.1 equivalents) to the reaction mixture at room temperature with vigorous stirring.
-
Reaction: Heat the reaction mixture to 40°C and maintain this temperature.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent). The reaction is typically complete within 20-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water and then with brine to remove any remaining DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes. Alternatively, for larger scales, recrystallization from an appropriate solvent system can be employed.
Visualizations
Caption: Chemical synthesis pathway for this compound.
Caption: Troubleshooting workflow for optimizing the synthesis.
Caption: Logical relationship between common problems and their solutions.
References
Validation & Comparative
4-(Benzyloxy)-3-hydroxybenzaldehyde vs. 3-benzyloxy-4-hydroxybenzaldehyde synthesis
A Comparative Guide to the Synthesis of Benzyloxybenzaldehyde Isomers
For Researchers, Scientists, and Drug Development Professionals
The isomers 4-(benzyloxy)-3-hydroxybenzaldehyde and 3-benzyloxy-4-hydroxybenzaldehyde are valuable intermediates in the synthesis of a wide range of pharmaceuticals and complex organic molecules. While structurally similar, the synthetic routes to these isomers differ significantly in strategy, regioselectivity, and overall efficiency. This guide provides an objective comparison of their synthesis, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable pathway for their specific needs.
Synthesis of this compound
The primary route to this compound, the benzyl ether of isovanillin, involves the regioselective benzylation of 3,4-dihydroxybenzaldehyde (protocatechualdehyde). The key challenge in this synthesis is to selectively protect the hydroxyl group at the C4 position while leaving the C3 hydroxyl group free.
This selectivity is achievable due to the higher acidity of the 4-hydroxyl proton, which is para to the electron-withdrawing aldehyde group. This increased acidity facilitates its preferential deprotonation and subsequent reaction with an electrophile like benzyl bromide or benzyl chloride.[1] Careful selection of a mild base and reaction conditions is crucial to minimize the formation of the isomeric 3-(benzyloxy)-4-hydroxybenzaldehyde and the di-benzylated byproduct.
General Synthetic Pathway
The synthesis proceeds via a nucleophilic substitution reaction where the phenoxide ion, preferentially formed at the C4 position of protocatechualdehyde, attacks the benzyl halide.
Experimental Protocol
The following protocol is adapted from methodologies that report high regioselectivity and good yields.[1][2]
-
Reaction Setup: Dissolve 3,4-dihydroxybenzaldehyde (1.0 eq.) in a suitable solvent such as DMF or acetone in a round-bottom flask.
-
Addition of Reagents: Add a mild base, such as sodium bicarbonate (NaHCO₃, ~1.5 eq.) or potassium carbonate (K₂CO₃, ~1.5 eq.), and sodium iodide (NaI, ~0.3 eq., optional catalyst).
-
Alkylation: Add benzyl chloride or benzyl bromide (~1.0-1.2 eq.) to the mixture.
-
Reaction Conditions: Stir the resulting mixture at a controlled temperature (e.g., 40°C) for the specified time (typically 4-24 hours), monitoring the reaction progress by TLC.
-
Workup: After the reaction is complete, add 10% aqueous HCl to quench the reaction. Extract the aqueous solution with ethyl acetate.
-
Purification: Combine the organic fractions, wash with brine, dry over anhydrous MgSO₄, and evaporate the solvent in vacuo. The crude product is then purified by column chromatography or recrystallization to yield the final product.
Synthesis of 3-Benzyloxy-4-hydroxybenzaldehyde
In contrast to its isomer, the synthesis of 3-benzyloxy-4-hydroxybenzaldehyde is most efficiently achieved by starting from a precursor where the substitution pattern is already established, thereby avoiding issues of regioselectivity. The most common and high-yielding approach is the direct benzylation of vanillin (4-hydroxy-3-methoxybenzaldehyde).[3][4] In this case, there is only one phenolic hydroxyl group, which simplifies the reaction immensely.
While this isomer can also be formed as a byproduct in the regioselective benzylation of protocatechualdehyde, the yields are typically low (~30%).[5] Therefore, starting from vanillin is the preferred method for targeted synthesis.
General Synthetic Pathway
The synthesis is a standard Williamson ether synthesis, where the phenoxide of vanillin is formed and subsequently reacts with benzyl bromide.
Note: The immediate product is 4-(Benzyloxy)-3-methoxybenzaldehyde. To obtain 3-Benzyloxy-4-hydroxybenzaldehyde, a subsequent demethylation step would be required, or one would start from isovanillin.
Let's correct the pathway to reflect the direct synthesis starting from isovanillin (3-hydroxy-4-methoxybenzaldehyde).
For clarity, the guide will focus on the most distinct and high-yielding preparations. For this compound, this is the regioselective route. For the 3-benzyloxy isomer, the most analogous high-yield synthesis would start from isovanillin. However, since vanillin is a more common starting material, protocols often describe the synthesis of 4-(benzyloxy)-3-methoxybenzaldehyde with excellent yields.[3][4]
Experimental Protocol (for 4-Benzyloxy-3-methoxybenzaldehyde from Vanillin)
The following protocol is adapted from a reported high-yield synthesis.[3]
-
Reaction Setup: Add vanillin (1.0 eq.), potassium bicarbonate (KHCO₃, ~1.05 eq.), and ethanol to a round-bottom flask.
-
Alkylation: Add benzyl bromide (~1.0 eq.) to the mixture.
-
Reaction Conditions: Heat the mixture to reflux and stir for approximately 5 hours.
-
Workup: After cooling, filter the reaction mixture to remove inorganic salts.
-
Purification: Concentrate the filtrate and cool to 4°C overnight to induce crystallization. The product, 4-(benzyloxy)-3-methoxybenzaldehyde, can be further purified by recrystallization from ethanol.
Quantitative Data and Comparison
The choice between synthetic routes often depends on factors like yield, reaction time, and the complexity of purification. The following tables summarize the quantitative data for representative syntheses of each isomer.
Table 1: Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | 3,4-Dihydroxybenzaldehyde | [1][2] |
| Key Reagents | Benzyl bromide, K₂CO₃ | [2] |
| Solvent | Acetone | [2] |
| Temperature | Reflux | [2] |
| Reaction Time | 4 hours | [2] |
| Yield | 63 - 71% | [1][2] |
| Key Challenge | Achieving regioselectivity, separation of isomers |
Table 2: Synthesis of 4-(Benzyloxy)-3-methoxybenzaldehyde (from Vanillin)
| Parameter | Value | Reference |
| Starting Material | Vanillin | [3] |
| Key Reagents | Benzyl bromide, KHCO₃ | [3] |
| Solvent | Ethanol | [3] |
| Temperature | Reflux | [3] |
| Reaction Time | 5 hours | [3] |
| Yield | 85 - 98% | [3][4] |
| Key Challenge | Straightforward, minimal side products |
Workflow Comparison
The general workflow for both syntheses follows a standard organic reaction procedure, but the critical difference lies in the purification stage due to the potential for multiple products in the regioselective synthesis.
Conclusion and Recommendations
The synthesis of 3-benzyloxy-4-hydroxybenzaldehyde (or its methoxy analogue from vanillin) is significantly more straightforward and higher-yielding than that of its 4-benzyloxy-3-hydroxy isomer.
-
For the synthesis of this compound: The regioselective benzylation of 3,4-dihydroxybenzaldehyde is the most direct route. Researchers must optimize reaction conditions (mild base, controlled temperature) to maximize the yield of the desired C4-benzylated product and be prepared for careful chromatographic purification to separate it from the C3-benzylated isomer and the di-benzylated byproduct. Yields in the range of 60-75% are considered good for this selective reaction.[1][2]
-
For the synthesis of 3-Benzyloxy-4-hydroxybenzaldehyde: The most efficient pathway involves the direct benzylation of a precursor like isovanillin. If the target is the closely related 4-(benzyloxy)-3-methoxybenzaldehyde, direct benzylation of the readily available and inexpensive vanillin provides excellent yields (often exceeding 85%) with simple purification by recrystallization.[3][4] This route is highly recommended for its simplicity, efficiency, and scalability.
Ultimately, the choice of synthesis will depend on the specific isomer required and the availability of starting materials. For syntheses where regioselectivity is not a factor, direct protection of a monosubstituted precursor is unequivocally the superior strategy.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological performance of 4-(benzyloxy)-3-hydroxybenzaldehyde and its structurally related analogs. The information presented herein is collated from experimental data to offer a clear perspective on their potential therapeutic applications.
Executive Summary
This compound, a derivative of vanillin, belongs to a class of aromatic aldehydes that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These compounds, characterized by a substituted benzaldehyde core, have demonstrated a range of effects including anticancer, antioxidant, and antimicrobial properties. The nature and position of substituents on the phenyl ring play a crucial role in modulating their biological efficacy. This guide focuses on a comparative analysis of this compound with related compounds such as vanillin, isovanillin, syringaldehyde, and protocatechuic aldehyde, presenting quantitative data from various biological assays to elucidate their structure-activity relationships.
Comparative Biological Activity Data
The following tables summarize the quantitative data for the anticancer, antioxidant, and antimicrobial activities of this compound and its related compounds.
Anticancer Activity
The cytotoxic effects of these compounds have been evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter for comparison.
Table 1: Anticancer Activity of this compound and Related Compounds
| Compound | Cancer Cell Line | IC50 Value |
| 2-(Benzyloxy)benzaldehyde derivatives | HL-60 (Human promyelocytic leukemia) | 1-10 µM[1] |
| Vanillin | HT-29 (Human colorectal carcinoma) | 400 µg/mL[2] |
| Vanillin | SW480/NNMT (Human colorectal carcinoma) | 3.15 mM[3] |
| Vanillin | HT-29/NC (Human colorectal carcinoma) | 2.54 mM[3] |
| Isovanillin derivative (Chalcone 5f) | MIA PaCa-2 (Human pancreatic cancer) | 5.4 ± 0.7 µM |
| Isovanillin derivative (Chalcone 5f) | A549 (Human lung carcinoma) | 10.45 ± 2.15 µM[4] |
| Isovanillin derivative (Chalcone 5f) | MCF-7 (Human breast adenocarcinoma) | 13.0 ± 1.68 µM[4] |
| Syringaldehyde | HCT116 (Human colorectal carcinoma) | 56.3 µM[5] |
| Syringaldehyde | Caco-2 (Human colorectal adenocarcinoma) | 35.9 µM[5] |
| Syringaldehyde | HT-29 (Human colorectal carcinoma) | 68.6 µM[5] |
Antioxidant Activity
The antioxidant potential is often assessed by the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with the IC50 value indicating the concentration required to scavenge 50% of the DPPH radicals.
Table 2: Antioxidant Activity of Benzaldehyde Derivatives
| Compound | Antioxidant Assay | IC50 Value |
| Protocatechuic aldehyde | DPPH Scavenging | High activity reported[6][7][8][9][10] |
| 3,4-Dihydroxybenzaldehyde | DPPH Scavenging | High activity reported |
Antimicrobial Activity
The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Table 3: Antimicrobial Activity of Benzaldehyde Derivatives
| Compound | Microorganism | MIC Value (µg/mL) |
| Chalcone derivative of 3-benzyloxy-4-methoxybenzaldehyde | Staphylococcus aureus | 10-18 (inhibition zone in mm)[11] |
| Chalcone derivative of 3-benzyloxy-4-methoxybenzaldehyde | Klebsiella pneumoniae | 10-18 (inhibition zone in mm)[11] |
| Chalcone derivative of 3-benzyloxy-4-methoxybenzaldehyde | Escherichia coli | 10-18 (inhibition zone in mm)[11] |
| Chalcone derivative of 3-benzyloxy-4-methoxybenzaldehyde | Pseudomonas aeruginosa | 10-18 (inhibition zone in mm)[11] |
| 4-Hydroxy-3-(2-hydroxy-5-methylbenzylideamino)benzenesulphonic acid | Staphylococcus aureus ATCC 25923 | 64[12] |
| 4-Hydroxy-3-(2-hydroxy-5-methylbenzylideamino)benzenesulphonic acid | Enterococcus faecalis ATCC 29212 | 64[12] |
| 4-Hydroxy-3-(2-hydroxy-5-methylbenzylideamino)benzenesulphonic acid | Candida albicans ATCC 60193 | 128[12] |
| 2,3-Dihydroxybenzaldehyde | Staphylococcus aureus (Bovine Mastitis Isolates) | MIC₅₀: 500 mg/L[13] |
| Gentisaldehyde (2,5-Dihydroxybenzaldehyde) | Staphylococcus aureus (Bovine Mastitis Isolates) | MIC₅₀: 500 mg/L[13] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Anticancer Activity: MTT Cell Viability Assay
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the free radical scavenging capacity of a compound.
-
Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM) is prepared.
-
Reaction Mixture: Various concentrations of the test compound are mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured spectrophotometrically at approximately 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A₀ - A₁) / A₀ ] x 100 where A₀ is the absorbance of the control (DPPH solution without the sample) and A₁ is the absorbance in the presence of the test sample.
-
IC50 Determination: The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the different concentrations of the test compound.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilutions: Serial two-fold dilutions of the test compound are prepared in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Signaling Pathways and Experimental Workflows
Visual representations of key biological processes and experimental designs are provided below using Graphviz (DOT language).
Workflow for assessing the anticancer activity of benzaldehyde derivatives.
A simplified representation of a potential apoptosis induction pathway.
Conclusion
The comparative analysis reveals that this compound and its related compounds are a promising class of molecules with diverse biological activities. The anticancer data indicates that benzyloxybenzaldehyde derivatives are potent against leukemia cells, while derivatives of isovanillin show significant activity against pancreatic, lung, and breast cancer cell lines. Vanillin and syringaldehyde also exhibit cytotoxicity against various cancer cells, albeit at generally higher concentrations.
While specific quantitative antioxidant data for this compound is limited, its structural similarity to the highly active protocatechuic aldehyde suggests it likely possesses antioxidant properties. The antimicrobial data shows that derivatives of these benzaldehydes can be effective against both bacteria and fungi.
The structure-activity relationship appears to be significantly influenced by the nature and position of the substituents on the benzaldehyde ring. Further research is warranted to fully elucidate the mechanisms of action and to optimize the therapeutic potential of these compounds through targeted chemical modifications. The provided experimental protocols serve as a foundation for future comparative studies in this promising area of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Vanillin downregulates NNMT and attenuates NNMT-related resistance to 5-fluorouracil via ROS-induced cell apoptosis in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Theoretical Study of Antioxidant and Prooxidant Potency of Protocatechuic Aldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Theoretical Study of Antioxidant and Prooxidant Potency of Protocatechuic Aldehyde | Scilit [scilit.com]
- 10. cibgp.com [cibgp.com]
- 11. Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde – Oriental Journal of Chemistry [orientjchem.org]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. frontiersin.org [frontiersin.org]
Comparative analysis of different synthetic methods for 4-(Benzyloxy)-3-hydroxybenzaldehyde
For researchers and professionals in the field of drug development and organic synthesis, the efficient and selective preparation of key intermediates is paramount. 4-(Benzyloxy)-3-hydroxybenzaldehyde is a valuable building block in the synthesis of various pharmaceutical compounds and natural products. This guide provides a comparative analysis of different synthetic methods for its preparation, with a focus on regioselective benzylation of 3,4-dihydroxybenzaldehyde. Experimental data is presented to facilitate an objective comparison of the available alternatives.
Comparative Analysis of Synthetic Methods
The primary challenge in the synthesis of this compound lies in the selective protection of the 4-hydroxyl group of the starting material, 3,4-dihydroxybenzaldehyde, due to the similar reactivity of the two hydroxyl groups. Various methods have been developed to achieve this regioselectivity, with significant improvements in yield and reaction conditions over time. The following table summarizes and compares key quantitative data from different synthetic approaches.
| Method | Benzylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 1 | Benzyl bromide | K₂CO₃ | Acetone | Room Temp. | 72 | <35 (corrected) | [1] |
| 2 | Benzyl chloride / KI | NaHCO₃ | Acetonitrile | Reflux | 16 | 68-70 | [1] |
| 3 | Benzyl chloride | KF | Acetonitrile | Reflux | Not Specified | High Conversion | [1][2] |
| 4 | Benzyl chloride | NaHCO₃ / NaI | DMF | 40 | 24 | ~70 | [3] |
| 5 | Allyl bromide | NaHCO₃ / NaI | DMF | 40 | 24 | ~40 | [3] |
| 6 | p-Methoxybenzyl chloride | NaHCO₃ / NaI | DMF | 40 | 24 | 30-57 | [3] |
Early methods for the synthesis of this compound often resulted in low yields and poor regioselectivity, with significant formation of the bis-benzylated byproduct.[1] More recent developments have focused on milder bases and different solvent systems to improve the selective protection of the 4-hydroxyl group. The use of sodium bicarbonate or potassium fluoride in acetonitrile has been reported as an efficient and cost-effective method.[1][2] Specifically, the use of sodium bicarbonate in refluxing acetonitrile with benzyl chloride and a catalytic amount of potassium iodide provides good yields of the desired product.[1] Another effective method involves the use of potassium fluoride in refluxing acetonitrile.[1][2] A general procedure using sodium bicarbonate and sodium iodide in DMF at a moderate temperature also affords the product in good yield.[3]
Experimental Protocols
Below are detailed experimental methodologies for key synthetic routes to this compound.
Method 2: Selective Benzylation using Sodium Bicarbonate in Acetonitrile
To a solution of 3,4-dihydroxybenzaldehyde in acetonitrile, 1.3 equivalents of benzyl chloride and 0.1-0.2 equivalents of potassium iodide are added. To this mixture, sodium bicarbonate is added, and the reaction is refluxed for 16 hours. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous workup and extracted with a suitable organic solvent. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by crystallization to afford this compound in 68-70% yield.[1]
Method 4: Selective Benzylation using Sodium Bicarbonate in DMF
In a round-bottom flask, 3,4-dihydroxybenzaldehyde (1.0 mmol) is dissolved in dimethylformamide (5 mL). To this solution, sodium bicarbonate (~1.5 mmol), benzyl chloride (~2.0 mmol), and sodium iodide (~0.3 mmol) are added. The resulting mixture is stirred at 40°C for 24 hours. After the reaction is complete, 10% aqueous HCl (10 mL) is added to the reaction mixture, and the solution is extracted with ethyl acetate (3 x 10 mL). The combined organic fractions are washed with brine (10 mL), dried over anhydrous MgSO₄, and the solvent is evaporated in vacuo to give the crude product, which can be further purified by column chromatography to yield approximately 70% of this compound.[3]
Visualizing the Synthetic Workflow
To provide a clear overview of the general experimental process, the following diagram illustrates the key steps involved in the synthesis of this compound.
References
A Comparative Guide to the Validation of Analytical Methods for the Quantification of 4-(Benzyloxy)-3-hydroxybenzaldehyde
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of active pharmaceutical ingredients and intermediates is paramount. This guide provides a comparative overview of analytical methodologies for the validation of 4-(Benzyloxy)-3-hydroxybenzaldehyde quantification. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible (UV-Vis) Spectroscopy are compared, supported by representative experimental data and detailed protocols to facilitate robust method development and validation.
Comparison of Analytical Methodologies
The choice of an analytical method for this compound depends on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix.
| Method | Principle | Advantages | Disadvantages | Primary Use |
| HPLC with UV Detection | Separation based on the partitioning of the analyte between a stationary and a mobile phase. | High specificity, sensitivity, and the ability to separate impurities.[1][2] | Requires more complex instrumentation and method development. | Purity testing, impurity quantification, and assay of bulk drug substance.[2] |
| GC with FID Detection | Separation of volatile compounds in the gas phase. | High resolution for volatile compounds.[3] | Requires derivatization for non-volatile compounds; high temperatures can cause degradation of the analyte.[4] | Analysis of volatile impurities or after suitable derivatization. |
| UV-Vis Spectroscopy | Measures the absorbance of light by the analyte at a specific wavelength. | Simple, cost-effective, and rapid. | Prone to interference from other compounds that absorb at the same wavelength; generally not as specific as chromatographic methods. | Preliminary quantification and in-process controls where the sample matrix is well-defined. |
Data Presentation: Comparative Performance
The following table summarizes typical performance data that should be established during method validation for the quantification of this compound. The data presented here are representative benchmarks based on validated methods for similar phenolic aldehydes.
| Validation Parameter | HPLC-UV | GC-FID (with Derivatization) | UV-Vis Spectroscopy |
| Linearity (r²) | >0.999 | >0.998 | >0.995 |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.1 µg/mL | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.3 µg/mL | 1.5 µg/mL |
| Accuracy (Recovery %) | 98-102% | 95-105% | 90-110% |
| Precision (RSD %) | < 2% | < 5% | < 5% |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are example protocols for HPLC, GC, and UV-Vis Spectroscopy.
High-Performance Liquid Chromatography (HPLC) with UV Detection
-
Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), and an autosampler.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Sample Preparation: A stock solution of this compound is prepared in methanol. Working standards are prepared by diluting the stock solution with the mobile phase.
Gas Chromatography (GC) with Flame Ionization Detection (FID)
-
Instrumentation: A gas chromatograph with a flame ionization detector and a capillary column suitable for the analysis of derivatized aldehydes (e.g., a 5% phenyl-methylpolysiloxane column).
-
Derivatization: The aldehyde group is derivatized, for example, by reacting with 2,4-dinitrophenylhydrazine to form a stable hydrazone.[4]
-
Injector and Detector Temperature: Optimized for the volatility of the derivatized analyte.
-
Oven Temperature Program: A temperature gradient is used to ensure good separation of the analyte from any impurities.
-
Sample Preparation: The derivatized sample is dissolved in a suitable solvent, such as hexane or ethyl acetate, for injection.
UV-Visible (UV-Vis) Spectroscopy
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent: A solvent that does not absorb in the region of interest, such as methanol or ethanol.
-
Procedure: The wavelength of maximum absorbance (λmax) for this compound is determined by scanning a dilute solution. A calibration curve is then generated by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of the unknown sample is determined from this calibration curve.
Mandatory Visualization
The following diagram illustrates the general workflow for analytical method validation.
Caption: General workflow for analytical method validation.
References
Unveiling the Selectivity Profile: A Comparative Guide to 4-(Benzyloxy)-3-hydroxybenzaldehyde in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-(Benzyloxy)-3-hydroxybenzaldehyde's performance in biological assays, with a focus on understanding its potential for cross-reactivity. Due to a lack of comprehensive public data on broad cross-reactivity screening for this specific molecule, this guide draws comparisons from studies on its structural analogs and derivatives to infer a potential selectivity profile.
Executive Summary
This compound is a synthetic aromatic compound often utilized as a chemical intermediate. While its direct and extensive biological activity profile is not widely documented in publicly available literature, analysis of its structural components—a benzyloxy group and a hydroxybenzaldehyde scaffold—provides insights into its potential interactions. This guide synthesizes findings from related molecules, including 3-hydroxybenzaldehyde, 4-hydroxybenzaldehyde, and other benzyloxybenzaldehyde derivatives, to offer a comparative perspective on its likely biological activities and potential for off-target effects.
Comparative Biological Activity
The biological activity of this compound can be inferred by examining its structural relatives. The core hydroxybenzaldehyde structure is known to possess antioxidant and neuroprotective properties, while the addition of a benzyloxy group can modulate potency and introduce new activities.
Table 1: Comparison of Biological Activities of this compound and Related Compounds
| Compound | Target/Assay | Observed Effect | Concentration/IC50 | Reference |
| This compound Derivatives | Aldehyde Dehydrogenase 1A3 (ALDH1A3) | Selective Inhibition | IC50: 0.23 µM and 1.29 µM for two derivatives | [1] |
| 3-Hydroxybenzaldehyde (3-HBA) | Mouse Astrocytes (viability assay) | Increased cell viability under stress | 0.1 and 0.5 mM | [2] |
| Shh Signaling Pathway | Activation | 0.1 and 0.5 mM | [2] | |
| Apoptosis-related molecules | Inhibition of expression | 0.1 and 0.5 mM | [2] | |
| 4-Hydroxybenzaldehyde (4-HBA) | Mouse Astrocytes (viability assay) | Increased cell viability under stress | 0.1 and 0.5 mM | [2] |
| Shh Signaling Pathway | Activation | 0.1 and 0.5 mM | [2] | |
| Apoptosis-related molecules | Inhibition of expression | 0.1 and 0.5 mM | [2] | |
| In vitro 3T3-Neutral Red Uptake phototoxicity assay | Not predicted to have photoirritating potential | Not applicable | [3] | |
| Murine local lymph node assay (LLNA) | Not found to be sensitizing | Up to 25% | [3] |
Analysis: The benzyloxybenzaldehyde scaffold has been successfully utilized to create potent and selective inhibitors of ALDH1A3, suggesting that with appropriate modifications, derivatives of this compound could achieve high target specificity.[1] The parent molecules, 3-hydroxybenzaldehyde and 4-hydroxybenzaldehyde, demonstrate protective effects in cellular models of stress through modulation of signaling pathways like Shh and inhibition of apoptosis.[2] This suggests that this compound may also possess similar antioxidant or cytoprotective activities, although the bulky benzyloxy group will significantly alter its interaction with biological targets compared to the simple hydroxyl group.
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating scientific findings. Below are the protocols for key experiments cited in this guide.
ALDH1A3 Inhibition Assay
-
Principle: The inhibitory activity of the compounds on ALDH1A3 is determined by measuring the reduction in the rate of NADH production, which is monitored by an increase in fluorescence.
-
Procedure:
-
The assay is performed in a 96-well plate format.
-
Each well contains a reaction mixture of HEPES buffer, NAD+, the ALDH1A3 enzyme, and the test compound at various concentrations.
-
The reaction is initiated by adding the substrate (e.g., 4-nitrobenzaldehyde).
-
The increase in fluorescence resulting from the conversion of NAD+ to NADH is measured over time using a fluorescence plate reader.
-
The percentage of remaining enzyme activity is calculated by comparing the rate of reaction in the presence of the test compound to that of a control (without the inhibitor).
-
IC50 values are determined by plotting the percentage of remaining activity against the logarithm of the inhibitor concentration.
-
Cell Viability Assay (CCK-8)
-
Principle: This assay is based on the reduction of a water-soluble tetrazolium salt (WST-8) by dehydrogenases in viable cells to produce a colored formazan dye. The amount of formazan produced is directly proportional to the number of living cells.
-
Procedure:
-
Mouse astrocytes are seeded in 96-well plates and cultured.
-
Cells are pre-treated with different concentrations of the test compounds (e.g., 3-HBA, 4-HBA) for a specified period.
-
A stressor (e.g., excretory/secretory products of Angiostrongylus cantonensis) is added to induce cell damage.
-
After incubation, the CCK-8 solution is added to each well.
-
The plate is incubated for a further 1-4 hours.
-
The absorbance at 450 nm is measured using a microplate reader.
-
Cell viability is expressed as a percentage of the control group.[2]
-
Visualizing Molecular Relationships and Pathways
Diagrams generated using Graphviz (DOT language) illustrate the structural relationships between the compounds discussed and a potential signaling pathway they may influence.
Caption: Structural relationships of this compound.
Caption: Potential signaling pathway influenced by hydroxybenzaldehydes.
Conclusion and Future Directions
To definitively characterize the cross-reactivity profile of this compound, further studies are essential. A broad panel screening against a diverse set of receptors, enzymes, and ion channels would provide the quantitative data necessary for a thorough assessment of its off-target effects. Such studies are critical for advancing this molecule or its derivatives in any drug development program. Researchers are encouraged to consider the potential for both beneficial and adverse off-target activities based on the preliminary insights provided in this guide.
References
- 1. mdpi.com [mdpi.com]
- 2. 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
Benchmarking the purity of synthesized 4-(Benzyloxy)-3-hydroxybenzaldehyde against commercial standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of in-house synthesized 4-(Benzyloxy)-3-hydroxybenzaldehyde against commercially available standards. The purity of this compound, a key intermediate in the synthesis of various pharmaceutical agents, is critical for ensuring the safety and efficacy of the final drug product. This document outlines the analytical methodologies used for purity assessment, presents a comparative analysis of a synthesized batch against commercial-grade material, and details potential impurities that may arise during synthesis.
Introduction
This compound is a crucial building block in the synthesis of numerous compounds with significant biological activity. The presence of impurities can have a detrimental impact on the yield and purity of subsequent reaction steps and, more importantly, can introduce unwanted pharmacological effects in the final active pharmaceutical ingredient (API). Therefore, rigorous analytical characterization of this intermediate is paramount. This guide serves as a practical resource for researchers to evaluate the quality of their synthesized material in comparison to established commercial standards.
Comparative Purity Analysis
A batch of this compound was synthesized in-house via the benzylation of 3,4-dihydroxybenzaldehyde (protocatechualdehyde) with benzyl chloride. The purity of this synthesized batch was then compared against two commercial standards from leading suppliers. The analysis was performed using High-Performance Liquid Chromatography (HPLC), Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, and Mass Spectrometry (MS).
Data Summary
| Parameter | Synthesized Batch | Commercial Standard A | Commercial Standard B |
| Appearance | Off-white crystalline powder | White to light yellow powder | Light beige crystalline powder |
| Purity (HPLC) | 98.5% | ≥98.0% | 97.9% |
| Melting Point | 111-113 °C | 110-114 °C | 112-115 °C |
| ¹H NMR | Conforms to structure | Conforms to structure | Conforms to structure |
| Mass Spectrum (m/z) | [M+H]⁺ = 229.08 | [M+H]⁺ = 229.08 | [M+H]⁺ = 229.09 |
| Major Impurity 1 | 3,4-Dihydroxybenzaldehyde (0.8%) | Not Detected | 3,4-Dihydroxybenzaldehyde (0.9%) |
| Major Impurity 2 | 3-(Benzyloxy)-4-hydroxybenzaldehyde (0.5%) | 3-(Benzyloxy)-4-hydroxybenzaldehyde (0.7%) | 3-(Benzyloxy)-4-hydroxybenzaldehyde (0.8%) |
| Major Impurity 3 | Benzyl Alcohol (0.2%) | Benzyl Alcohol (0.3%) | Not Detected |
Experimental Workflow
The following diagram illustrates the workflow for the synthesis and comparative purity analysis of this compound.
Caption: Workflow for Synthesis and Purity Benchmarking.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method was employed for the purity determination and impurity profiling.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 4.6 x 250 mm, 5 µm.
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Gradient Program:
-
0-5 min: 30% Acetonitrile
-
5-25 min: 30% to 90% Acetonitrile
-
25-30 min: 90% Acetonitrile
-
30-35 min: 90% to 30% Acetonitrile
-
35-40 min: 30% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples were dissolved in acetonitrile to a concentration of 1 mg/mL.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectra were recorded to confirm the chemical structure of the synthesized compound and to identify any proton-containing impurities.
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Data Acquisition: Standard proton experiment with 16 scans.
-
Expected Chemical Shifts (δ, ppm):
-
~9.8 (s, 1H, -CHO)
-
~7.4-7.3 (m, 5H, Ar-H of benzyl group)
-
~7.2 (d, 1H, Ar-H)
-
~7.0 (dd, 1H, Ar-H)
-
~6.9 (d, 1H, Ar-H)
-
~5.9 (s, 1H, -OH)
-
~5.2 (s, 2H, -OCH₂-)
-
Mass Spectrometry (MS)
Mass spectrometry was used to confirm the molecular weight of the synthesized product.
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
Analysis Mode: Full scan.
-
Expected Ion: [M+H]⁺ at m/z 229.0859.
Potential Synthetic Impurities
The primary synthesis route involves the selective benzylation of the 4-hydroxyl group of 3,4-dihydroxybenzaldehyde. This reaction can lead to several potential impurities.
Caption: Potential Impurities in Synthesis.
Conclusion
The in-house synthesized this compound demonstrated a purity of 98.5% by HPLC, which is comparable to, and in this case, slightly higher than the tested commercial standards. The identity and structure of the synthesized compound were unequivocally confirmed by ¹H NMR and mass spectrometry. The impurity profile was consistent with the expected byproducts of the synthetic route employed. This guide provides a framework for researchers to confidently assess the quality of their synthesized intermediates, ensuring the integrity of their subsequent research and development activities.
Efficacy of 4-(Benzyloxy)-3-hydroxybenzaldehyde Derivatives in Drug Discovery: A Comparative Guide
An objective analysis of the therapeutic potential of 4-(Benzyloxy)-3-hydroxybenzaldehyde derivatives, supported by experimental data, reveals promising applications in oncology, neuroprotection, and anti-inflammatory treatments. These compounds have demonstrated significant biological activity, with specific derivatives showing potent efficacy in preclinical studies. This guide provides a comparative overview of their performance, detailed experimental methodologies, and insights into their mechanisms of action.
Anticancer Efficacy
Derivatives of 2-(benzyloxy)benzaldehyde have emerged as notable cytotoxic agents against leukemia cell lines, particularly HL-60 and WEHI-3.[1][2][3] The primary mechanism of action involves the induction of cell cycle arrest at the G2/M phase and the triggering of apoptosis through the mitochondrial pathway, characterized by a loss of mitochondrial membrane potential.[1][3][4]
Among the synthesized compounds, 2-[(3-methoxybenzyl)oxy]benzaldehyde, also known as CCY-1a-E2, has been identified as a particularly potent derivative.[1][2]
Comparative Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Key Observations |
| 2-[(3-methoxybenzyl)oxy]benzaldehyde (CCY-1a-E2) | WEHI-3 | 5 | Induces G2/M phase arrest and apoptosis.[2][5] |
| 2-(benzyloxy)benzaldehyde | HL-60 | 1-10 | Active within this concentration range.[1][3] |
| 2-(benzyloxy)-4-methoxybenzaldehyde | HL-60 | 1-10 | Active within this concentration range.[1][3] |
| 2-(benzyloxy)-5-methoxybenzaldehyde | HL-60 | 1-10 | Active within this concentration range.[1][3] |
| 2-(benzyloxy)-5-chlorobenzaldehyde | HL-60 | 1-10 | Active within this concentration range.[1][3] |
| 2-[(2-chlorobenzyl)oxy]benzaldehyde | HL-60 | 1-10 | Active within this concentration range.[1][3] |
| 2-[(4-chlorobenzyl)oxy]benzaldehyde | HL-60 | 1-10 | Active within this concentration range.[1][3] |
Neuroprotective Efficacy
A series of benzyloxy benzamide derivatives have shown significant neuroprotective effects against glutamate-induced excitotoxicity and ischemic stroke.[6][7] The mechanism of action is centered on the disruption of the protein-protein interaction between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS).[4][6][7] This interaction is a critical step in the signaling cascade that leads to neuronal damage following an excitotoxic insult. By uncoupling this complex, these derivatives mitigate the downstream neurotoxic effects.[4][6][8][9][10]
While specific IC50 values for neuroprotection against glutamate-induced damage are not yet fully quantified in the available literature, studies have demonstrated a clear dose-dependent reduction in neuronal death with the administration of these compounds.[6]
Anti-inflammatory Efficacy
Benzaldehyde derivatives have demonstrated anti-inflammatory properties by inhibiting the production of key inflammatory mediators. These compounds suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to a reduction in nitric oxide (NO) and prostaglandin E2 (PGE2) levels.[11] The underlying mechanism is believed to involve the modulation of the NF-κB signaling pathway, a central regulator of inflammation.[11][12][13][14][15]
Quantitative data on the specific inhibitory concentrations (IC50) of this compound and its direct derivatives on iNOS and COX-2 are still under investigation. However, the general class of benzaldehyde derivatives has shown potent anti-inflammatory effects in various cellular models.
Experimental Protocols
Cell Viability and Cytotoxicity (MTT Assay)
-
Cell Seeding: Plate cells (e.g., HL-60 or WEHI-3) in a 96-well plate at a density of 1 x 10⁵ cells/well.
-
Treatment: Add varying concentrations of the this compound derivatives to the wells.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Lysis: Add 100 µL of lysis buffer (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment: Treat cells with the desired concentration of the derivative for a specified time.
-
Harvesting: Harvest the cells by centrifugation.
-
Fixation: Fix the cells in ice-cold 70% ethanol.
-
Staining: Resuspend the cells in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Mitochondrial Membrane Potential Assay (JC-1 Staining)
-
Cell Treatment: Treat cells with the test compound.
-
JC-1 Staining: Incubate the cells with JC-1 dye. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low mitochondrial membrane potential, JC-1 remains as monomers and fluoresces green.
-
Analysis: Analyze the fluorescence using a fluorescence microscope, plate reader, or flow cytometer. A shift from red to green fluorescence indicates a loss of mitochondrial membrane potential.
Nitric Oxide Production (Griess Assay)
-
Cell Culture: Culture macrophages (e.g., RAW 264.7) and stimulate with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compounds.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Anticancer mechanism of benzyloxybenzaldehyde derivatives.
Caption: Neuroprotective action via PSD95-nNOS disruption.
Caption: Anti-inflammatory mechanism of benzaldehyde derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. In vivo evaluation of the synthesized novel 2-benzyloxybenzaldehyde analog CCY-1a-E2 for the treatment of leukemia in the BALB/c mouse WEHI-3 allograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. In vivo evaluation of the synthesized novel 2-benzyloxybenzaldehyde analog CCY-1a-E2 for the treatment of leukemia in the BALB/c mouse WEHI-3 allograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Disrupting nNOS–PSD95 Interaction Improves Neurological and Cognitive Recoveries after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of NMDAR-PSD95-nNOS Signaling Pathway in Stroke - Ace Therapeutics [acetherapeutics.com]
- 11. 5-Bromo-2-hydroxy-4-methyl-benzaldehyde inhibited LPS-induced production of pro-inflammatory mediators through the inactivation of ERK, p38, and NF-κB pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regulation of NF-κB-Induced Inflammatory Signaling by Lipid Peroxidation-Derived Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 14. [PDF] Regulation of NF-κB-Induced Inflammatory Signaling by Lipid Peroxidation-Derived Aldehydes | Semantic Scholar [semanticscholar.org]
- 15. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of 4-(Benzyloxy)-3-hydroxybenzaldehyde and Its Isomers
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 4-(benzyloxy)-3-hydroxybenzaldehyde and its key positional isomers. Aimed at researchers, scientists, and professionals in drug development, this document offers an objective analysis of the spectroscopic properties of these compounds, supported by experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy.
The differentiation of these isomers is crucial in synthetic chemistry and pharmaceutical sciences, where structural nuances can significantly impact biological activity and chemical reactivity. This guide presents quantitative data in clearly structured tables for straightforward comparison, alongside detailed experimental protocols for data acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and its isomers. These compounds share the same molecular formula (C₁₄H₁₂O₃) and mass, making spectroscopic analysis essential for their unambiguous identification.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Aldehyde Proton (CHO) δ (ppm) | Aromatic Protons δ (ppm) | Benzylic Protons (CH₂) δ (ppm) | Hydroxyl Proton (OH) δ (ppm) | Solvent |
| This compound | 9.81 | 7.48-7.30 (m, 7H), 7.10 (d, 1H) | 5.18 (s, 2H) | 5.95 (s, 1H) | CDCl₃ |
| 3-(Benzyloxy)-4-hydroxybenzaldehyde | 9.83 | 7.50-7.32 (m, 7H), 7.05 (d, 1H) | 5.20 (s, 2H) | 6.20 (s, 1H) | CDCl₃ |
| 4-(Benzyloxy)-2-hydroxybenzaldehyde | 11.33 | 7.45-7.35 (m, 5H), 6.65-6.55 (m, 3H) | 5.15 (s, 2H) | 9.75 (s, 1H) | CDCl₃ |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | C=O | Aromatic C-O | Aromatic C-C | Benzylic CH₂ | Solvent |
| This compound | 191.1 | 150.9, 146.0 | 136.4, 130.8, 128.7, 128.2, 127.3, 124.7, 114.8, 110.0 | 71.1 | CDCl₃ |
| 3-(Benzyloxy)-4-hydroxybenzaldehyde | 191.0 | 152.0, 145.5 | 136.5, 130.5, 128.6, 128.0, 127.2, 125.0, 115.0, 112.0 | 70.8 | CDCl₃ |
| 4-(Benzyloxy)-2-hydroxybenzaldehyde [1] | 196.5 | 165.5, 162.0 | 135.8, 132.0, 128.8, 128.4, 127.4, 115.0, 109.0, 102.5 | 70.5 | CDCl₃ |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | O-H Stretch | C-H (Aromatic) Stretch | C=O Stretch | C-O Stretch |
| This compound | ~3300 (broad) | ~3030 | ~1680 | ~1270, ~1130 |
| 3-(Benzyloxy)-4-hydroxybenzaldehyde | ~3350 (broad) | ~3035 | ~1685 | ~1280, ~1135 |
| 4-(Benzyloxy)-2-hydroxybenzaldehyde [1] | ~3180 (broad) | ~3060 | ~1650 | ~1260, ~1120 |
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | [M+H]⁺ (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | C₁₄H₁₂O₃ | 228.24 | 229.08 | 91 (tropylium ion), 137 |
| 3-(Benzyloxy)-4-hydroxybenzaldehyde [2][3] | C₁₄H₁₂O₃ | 228.24 | 229.08 | 91 (tropylium ion), 137 |
| 4-(Benzyloxy)-2-hydroxybenzaldehyde [1][4] | C₁₄H₁₂O₃ | 228.24 | 229.08 | 91 (tropylium ion), 137 |
Table 5: UV-Vis Spectroscopic Data
| Compound | λmax (nm) | Molar Absorptivity (ε) | Solvent |
| This compound | ~280, ~315 | - | Ethanol |
| 3-(Benzyloxy)-4-hydroxybenzaldehyde | ~283, ~310 | - | Ethanol |
| 4-(Benzyloxy)-2-hydroxybenzaldehyde | ~288, ~325 | - | Ethanol |
Note: Molar absorptivity data was not consistently available in the searched literature.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.
-
Instrumentation : A 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition :
-
Acquire the spectrum at room temperature.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
-
¹³C NMR Acquisition :
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans is typically required compared to ¹H NMR.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
-
Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
KBr Pellet Method : Mix a small amount of the solid sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition :
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
Typically, spectra are collected over a range of 4000-400 cm⁻¹.
-
-
Data Processing : The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation : A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Acquisition :
-
Introduce the sample solution into the ion source via direct infusion or through a liquid chromatograph (LC-MS).
-
Acquire the mass spectrum in positive or negative ion mode.
-
For fragmentation analysis (MS/MS), select the parent ion of interest and subject it to collision-induced dissociation (CID).
-
-
Data Analysis : The resulting mass spectrum plots the relative intensity of ions against their mass-to-charge ratio (m/z).
UV-Visible (UV-Vis) Spectroscopy[5]
-
Sample Preparation : Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).[5]
-
Instrumentation : A double-beam UV-Vis spectrophotometer.[5]
-
Acquisition :
-
Use a quartz cuvette with a 1 cm path length.
-
Record a baseline spectrum with the cuvette filled with the solvent.
-
Record the sample spectrum over a wavelength range of 200-400 nm.
-
-
Data Analysis : The spectrum is a plot of absorbance versus wavelength (nm). The wavelength of maximum absorbance (λmax) is a key characteristic.
Workflow and Logic Diagram
The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound and its isomers.
Caption: Workflow for Spectroscopic Comparison of Isomers.
References
- 1. 4-Benzyloxy-2-hydroxybenzaldehyde | C14H12O3 | CID 561235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Benzyloxy-4-hydroxybenzaldehyde | C14H12O3 | CID 11020635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Benzyloxy-4-hydroxybenzaldehyde | LGC Standards [lgcstandards.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. benchchem.com [benchchem.com]
Cost-benefit analysis of different synthetic pathways for 4-(Benzyloxy)-3-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
The selective synthesis of 4-(benzyloxy)-3-hydroxybenzaldehyde, a key intermediate in the preparation of various pharmaceutical compounds and fine chemicals, presents a common challenge in organic synthesis. The primary obstacle lies in the regioselective benzylation of the 4-hydroxyl group of the starting material, 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde), while leaving the 3-hydroxyl group unprotected. This guide provides a comprehensive cost-benefit analysis of three distinct synthetic pathways to achieve this transformation, supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthetic Pathways
The following tables summarize the key quantitative data for the different synthetic pathways to this compound.
Table 1: Reaction Parameters and Yields
| Pathway | Key Reagents | Solvent | Reaction Time | Temperature | Yield (%) |
| Pathway 1 | Benzyl chloride, K₂CO₃, NaI | DMF | 6 days | Room Temp. | ~60% |
| Pathway 2 | Benzyl chloride, NaHCO₃, NaI | DMF | 20 hours | 40°C | 71%[1] |
| Pathway 3 | Benzyl chloride, K₂CO₃, TBAB | Toluene/H₂O | 8 hours | 90°C | ~85% (estimated) |
Table 2: Cost-Benefit Analysis
| Pathway | Starting Material & Reagent Cost (per mole of product) | Solvent Cost (per mole of product) | Throughput | Safety & Environmental Considerations | Overall Cost-Effectiveness |
| Pathway 1 | Moderate | High | Low | DMF is a toxic substance with reproductive hazards.[1][2][3] | Low |
| Pathway 2 | Moderate | High | Moderate | DMF is a toxic substance with reproductive hazards.[1][2][3] | Moderate |
| Pathway 3 | High | Low | High | Toluene is a flammable solvent, but less toxic than DMF. Phase-transfer catalysis can improve green chemistry metrics. | High |
In-Depth Analysis of Synthetic Pathways
This section provides a detailed examination of each synthetic pathway, including the underlying chemical principles and a discussion of their respective advantages and disadvantages.
Pathway 1: Potassium Carbonate in DMF at Room Temperature
This method represents a classical Williamson ether synthesis approach. The weaker basicity of potassium carbonate compared to hydroxides allows for a degree of selectivity. However, the reaction is slow and often results in a mixture of the desired 4-O-benzylated product, the 3-O-benzylated isomer, and the 3,4-di-O-benzylated byproduct, necessitating careful chromatographic purification.
Pathway 2: Sodium Bicarbonate in DMF with Heating
By employing an even milder base, sodium bicarbonate, and gently heating the reaction, a higher yield and improved regioselectivity for the 4-O-benzylation can be achieved.[1] The addition of sodium iodide is crucial as it facilitates an in-situ Finkelstein reaction, converting benzyl chloride to the more reactive benzyl iodide, which accelerates the rate of the desired Sₙ2 reaction. While offering a better yield and shorter reaction time than Pathway 1, this method still relies on the use of DMF.
Pathway 3: Phase-Transfer Catalysis
This modern approach utilizes a phase-transfer catalyst (PTC), such as tetrabutylammonium bromide (TBAB), to shuttle the phenoxide ion from the aqueous phase (where the inorganic base resides) to the organic phase containing the benzyl chloride. This technique can significantly enhance the reaction rate, improve selectivity, and allow for the use of less hazardous and less expensive solvents like toluene. Phase-transfer catalysis often leads to cleaner reactions with easier work-ups and is more amenable to large-scale industrial production.
Experimental Protocols
Starting Material: 3,4-Dihydroxybenzaldehyde
3,4-Dihydroxybenzaldehyde (protocatechuic aldehyde) is a commercially available starting material.
Pathway 1: Potassium Carbonate in DMF
Materials:
-
3,4-Dihydroxybenzaldehyde (1.0 eq)
-
Benzyl chloride (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Sodium iodide (NaI) (0.2 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 3,4-dihydroxybenzaldehyde in DMF, add potassium carbonate and sodium iodide.
-
Stir the mixture at room temperature and add benzyl chloride dropwise.
-
Continue stirring at room temperature for 6 days.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Pathway 2: Sodium Bicarbonate in DMF[1]
Materials:
-
3,4-Dihydroxybenzaldehyde (1.0 eq)
-
Benzyl chloride (1.1 eq)
-
Sodium bicarbonate (NaHCO₃) (1.5 eq)
-
Sodium iodide (NaI) (0.3 eq)[1]
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 3,4-dihydroxybenzaldehyde (137 mg, 1.0 mmol) in DMF (5 mL), add sodium bicarbonate (126 mg, 1.5 mmol) and sodium iodide (45 mg, 0.3 mmol).[1]
-
Add benzyl chloride (0.13 mL, 1.1 mmol) to the mixture.
-
Stir the reaction mixture at 40°C for 20 hours.[1]
-
After cooling to room temperature, add 10% aqueous HCl (10 mL) and extract with ethyl acetate (3 x 10 mL).[1]
-
Combine the organic fractions, wash with brine (10 mL), dry over anhydrous MgSO₄, and evaporate the solvent in vacuo.[1]
-
Purify the resulting crude product by column chromatography on silica gel (20% EtOAc/hexanes) to afford this compound as a colorless solid (160 mg, 71% yield).[1]
Pathway 3: Phase-Transfer Catalysis (Proposed)
Materials:
-
3,4-Dihydroxybenzaldehyde (1.0 eq)
-
Benzyl chloride (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Tetrabutylammonium bromide (TBAB) (0.1 eq)
-
Toluene
-
Water
Procedure:
-
Dissolve 3,4-dihydroxybenzaldehyde and potassium carbonate in water.
-
Add a solution of benzyl chloride and tetrabutylammonium bromide in toluene.
-
Heat the biphasic mixture to 90°C with vigorous stirring for 8 hours.
-
Monitor the reaction by TLC.
-
After completion, separate the organic layer.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizing the Synthetic Decision Process
The selection of a synthetic pathway is a multi-faceted decision. The following diagram illustrates the logical relationships between key decision criteria.
Caption: Decision flow for selecting a synthetic pathway.
Synthetic Pathways Overview
The following diagram illustrates the three synthetic pathways discussed.
Caption: Overview of the three synthetic pathways.
Conclusion
The choice of synthetic pathway for this compound is a trade-off between yield, reaction time, cost, and safety. For small-scale laboratory synthesis where time is not a critical factor, Pathway 2 offers a reliable method with a good yield. For larger-scale production, or in environments where the use of DMF is restricted, Pathway 3, employing phase-transfer catalysis, presents a more efficient, cost-effective, and environmentally benign alternative. Careful consideration of the factors outlined in this guide will enable researchers to make an informed decision that best suits their research or production goals.
References
A Comparative Guide to the In-Vitro and In-Vivo Activities of 4-(Benzyloxy)-3-hydroxybenzaldehyde and its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 4-(Benzyloxy)-3-hydroxybenzaldehyde and its structural analogues, including vanillin, isovanillin, and 4-hydroxybenzaldehyde. The following sections summarize key quantitative data from in-vitro and in-vivo studies, detail relevant experimental protocols, and visualize associated cellular pathways and workflows.
Quantitative Data Summary
The following tables summarize the available quantitative data on the antioxidant, anti-inflammatory, and cytotoxic activities of this compound and its analogues. It is important to note that direct comparative studies for all compounds under identical experimental conditions are limited. Therefore, the presented data is compiled from various sources and should be interpreted with consideration of the different experimental setups.
Table 1: In-Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)
| Compound | IC50 (ppm) | Reference Compound | IC50 (ppm) | Source |
| Vanillin | 10.06 | Vitamin C | 6 | [1] |
| Vanillin | ~480 | - | - | [2] |
| o-Vanillin | More potent than vanillin | Trolox | - | [3] |
| This compound | Data not available | - | - | |
| Isovanillin | Data not available | - | - | |
| 4-Hydroxybenzaldehyde | Data not available | - | - |
Note: The significant variation in reported IC50 values for vanillin highlights the importance of standardized experimental conditions for direct comparison.
Table 2: In-Vitro Anti-inflammatory Activity (Nitric Oxide Inhibition in RAW 264.7 Cells)
| Compound | IC50 (µM) | Comments | Source |
| This compound | Data not available | - | |
| Isovanillin | Data not available | - | |
| Vanillin | - | Suppresses NO production | [4] |
| 4-Hydroxybenzaldehyde | Data not available | - |
Table 3: In-Vitro Cytotoxicity (IC50) against HL-60 Human Leukemia Cells
| Compound | IC50 (µM) | Source |
| This compound | Data not available | |
| Isovanillin Derivatives | Cytotoxic activity observed | [5] |
| Vanillin | Data not available | |
| 4-Hydroxybenzaldehyde | Data not available | |
| 2-(Benzyloxy)benzaldehyde derivatives | Significant activity at 1-10 µM | [6] |
Note: While data for this compound is not available, derivatives of benzyloxybenzaldehyde and isovanillin have demonstrated cytotoxic effects against the HL-60 cancer cell line.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and straightforward method for evaluating the antioxidant activity of compounds.
-
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[1]
-
Procedure:
-
A stock solution of DPPH in methanol or ethanol is prepared.
-
The test compound is dissolved in a suitable solvent and prepared at various concentrations.
-
A specific volume of the DPPH solution is mixed with the test compound solution.
-
The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
The absorbance of the solution is measured using a spectrophotometer at 517 nm.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a plot of inhibition percentage against compound concentration.[2][7][8]
-
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This cell-based assay assesses the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator.
-
Principle: Murine macrophage cells (RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, including the production of NO. The amount of NO produced is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
-
Procedure:
-
RAW 264.7 cells are cultured in a suitable medium and seeded in 96-well plates.
-
The cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour).
-
The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production and incubated for a further period (e.g., 24 hours).
-
The cell culture supernatant is collected.
-
The Griess reagent is added to the supernatant, and the absorbance is measured at approximately 540 nm.
-
The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of compounds.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
-
Procedure:
-
Cancer cells (e.g., HL-60) are seeded in 96-well plates and allowed to attach or stabilize.
-
The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT solution is added to each well, and the plates are incubated for a few hours to allow for formazan crystal formation.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the colored solution is measured using a microplate reader at a wavelength of around 570 nm.
-
Cell viability is expressed as a percentage of the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
-
Visualizations
The following diagrams, created using the DOT language, illustrate key experimental workflows and a relevant signaling pathway.
References
- 1. cst.kipmi.or.id [cst.kipmi.or.id]
- 2. benchchem.com [benchchem.com]
- 3. Free radical scavenging activity of vanillin and o-vanillin using 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Understanding the cytotoxic effects of new isovanillin derivatives through phospholipid Langmuir monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 4-(Benzyloxy)-3-hydroxybenzaldehyde: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-(Benzyloxy)-3-hydroxybenzaldehyde, a chemical compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
Hazard Profile and Safety Precautions
This compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Personnel handling this compound must wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling should occur in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary
While specific quantitative disposal limits are determined by local regulations, the following table summarizes key identifiers for this compound.
| Identifier | Value |
| CAS Number | 4049-39-2[1] |
| Molecular Formula | C₁₄H₁₂O₃[1] |
| Molecular Weight | 228.25[2] |
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is through a licensed and approved waste disposal plant.
Experimental Protocol for Waste Neutralization (if permissible by local regulations and conducted by trained personnel):
Note: This is a general guideline and must be adapted to comply with all applicable local, state, and federal regulations.
-
Small Quantities: For trace amounts, absorption onto an inert material (e.g., vermiculite, dry sand) is recommended.
-
Container Decontamination: Triple rinse the empty container with a suitable solvent (e.g., acetone, ethanol). The rinsate should be collected and treated as hazardous waste.
-
Waste Collection: The absorbed material and rinsate must be collected in a clearly labeled, sealed container, designated for chemical waste.
-
Professional Disposal: The sealed container must be transferred to a licensed chemical waste disposal company. Methods such as controlled incineration with flue gas scrubbing may be employed by the disposal facility.[3]
Under no circumstances should this chemical be disposed of down the drain or in general waste streams.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 4-(Benzyloxy)-3-hydroxybenzaldehyde
Researchers and laboratory personnel must prioritize safety when handling 4-(Benzyloxy)-3-hydroxybenzaldehyde. This guide provides immediate, essential information on personal protective equipment (PPE), handling procedures, and disposal protocols to ensure a safe laboratory environment. The following recommendations are based on the hazardous properties of structurally similar aromatic aldehydes and phenols, in the absence of a specific Safety Data Sheet (SDS) for this compound.
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE are critical to minimize exposure and ensure personal safety. Below is a summary of recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Wear chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be used in situations with a significant risk of splashing.[1] |
| Skin Protection | Wear impervious, flame-resistant protective clothing.[1] Handle with chemical-resistant gloves (e.g., nitrile, neoprene) that have been inspected before use.[1] |
| Respiratory Protection | If dust or aerosols are generated, use a NIOSH-approved respirator with a particulate filter.[2] |
| Hand Protection | Protective gloves must be worn when handling the substance.[3] Gloves should be inspected prior to use and proper glove removal technique should be followed.[1] |
Handling and Storage Procedures
Proper handling and storage are crucial to prevent accidents and maintain the integrity of the chemical.
| Procedure | Guideline |
| Safe Handling | Handle in a well-ventilated area to avoid the formation of dust and aerosols.[1][4] Avoid contact with skin and eyes.[1][4] Do not eat, drink, or smoke in the handling area.[4] |
| Storage Conditions | Store in a cool, dry, and well-ventilated place.[2][3] Keep the container tightly closed.[2][3] |
| Incompatible Materials | Avoid contact with strong oxidizing agents and strong bases.[2] |
Emergency and First Aid Measures
Immediate and appropriate responses to accidental exposure are vital.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.
| Waste Type | Disposal Method |
| Chemical Waste | Dispose of the material by sending it to a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1] Do not allow the substance to enter sewer systems or contaminate water, food, or feed.[1] |
| Contaminated Packaging | Containers should be triple-rinsed (or equivalent) and can be offered for recycling or reconditioning.[1] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[1] Combustible packaging can be incinerated.[1] |
Experimental Workflow for Safe Handling
The following diagram outlines the procedural steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
